Isodeoxyelephantopin
Description
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Properties
Molecular Formula |
C19H20O6 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/t13-,14+,15-,16-/m0/s1 |
InChI Key |
JMUOPRSXUVOHFE-FZKCQIBNSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Foundational & Exploratory
Isodeoxyelephantopin: A Technical Guide to its Natural Sources, Isolation, and Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth overview of its primary natural sources, detailed methodologies for its isolation and purification, and a comprehensive examination of its core mechanisms of action, focusing on key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and research methodologies.
Natural Sources of this compound
This compound is predominantly isolated from plants belonging to the Elephantopus genus, a member of the Asteraceae family.[1][2] The primary species recognized for containing significant quantities of this bioactive compound are:
-
Elephantopus scaber Linn.: Commonly known as "Elephant's foot" or "Didancao" in traditional Chinese medicine, this medicinal herb is widely distributed across East and Southeast Asia, Africa, Australia, and South America.[1][2] It is the most frequently cited source for this compound and its isomer, deoxyelephantopin (B1239436).[1][2][3][4] The leaves, in particular, are a rich source of these sesquiterpene lactones.[5][6]
-
Elephantopus carolinianus Raeusch.: This species, also a member of the Asteraceae family, is another significant natural source of this compound and deoxyelephantopin.[1][2]
These plants have a long history of use in traditional medicine for treating a variety of ailments, including cancer, inflammation, and microbial infections.[1][4][7] The biological activities of the Elephantopus genus are largely attributed to its rich content of sesquiterpene lactones.[1]
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections detail a general protocol synthesized from various reported methods.
Extraction
The initial step involves the extraction of crude secondary metabolites from the plant material.
Protocol:
-
Plant Material Preparation: Air-dry the whole plant or specific parts (e.g., leaves) of Elephantopus scaber and grind into a coarse powder.
-
Solvent Extraction:
-
Maceration/Soxhlet Extraction: Extract the powdered plant material with a suitable organic solvent. Common solvents used include methanol (B129727), ethanol (B145695), chloroform (B151607), or ethyl acetate (B1210297).[6][8][9][10] A 70% ethanol solution has also been reported for extraction.[11]
-
Supercritical Fluid Extraction: An alternative method involves supercritical CO2 extraction with a methanol entrainer.[12]
-
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
The crude extract is then partitioned to separate compounds based on their polarity.
Protocol:
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether (or n-hexane), chloroform (or dichloromethane), and ethyl acetate.[8][13] this compound is typically found in the chloroform and ethyl acetate fractions.[6]
Chromatographic Purification
The final step involves the isolation of pure this compound from the enriched fraction using chromatographic techniques.
Protocol:
-
Column Chromatography:
-
Subject the ethyl acetate or chloroform fraction to column chromatography on silica (B1680970) gel.[14]
-
Elute the column with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.[14]
-
-
Further Purification (if necessary):
-
Fractions containing this compound can be further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase of water:acetonitrile:2-propanol (66:20:14, v/v/v) and UV detection at 210 nm has been developed for the quantitative analysis of deoxyelephantopin and this compound.[15]
-
-
Crystallization: The purified this compound can be crystallized from a suitable solvent, such as methanol, to obtain pure crystals.
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.
| Plant Source | Plant Part | Extraction/Isolation Method | Yield | Reference |
| Elephantopus scaber | Leaves | Chloroform extraction, recrystallized from methanol | 0.035% (of a crystalline mixture likely containing this compound) | [7] |
| Elephantopus scaber | Leaves | Methanol extraction, RP-HPLC for quantification | LOD: 0.151 µg/mL, LOQ: 0.457 µg/mL | [15] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Core Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Induction of G2/M Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including breast and lung carcinoma cells.[6] This prevents the cells from entering mitosis and subsequently leads to apoptosis.
Signaling Pathway:
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. This compound has been reported to inhibit the NF-κB signaling pathway.[1]
Signaling Pathway:
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway by blocking its phosphorylation.[3]
Signaling Pathway:
Induction of Caspase-3-Mediated Apoptosis
The culmination of cell cycle arrest and inhibition of pro-survival pathways by this compound is the induction of apoptosis, or programmed cell death. A key executioner in this process is caspase-3.
Signaling Pathway:
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Experimental Workflow:
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. "The isolation and identification of sesquiterpene lactones in Elephant" by Ann Maureen E. Ramirez [ukdr.uplb.edu.ph]
- 8. researchgate.net [researchgate.net]
- 9. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 10. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]
- 11. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 12. CN102178717A - Method for preparing elephantopus scaber total lactone in elephantopus scaber - Google Patents [patents.google.com]
- 13. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. derpharmachemica.com [derpharmachemica.com]
Isodeoxyelephantopin: A Technical Guide on its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber.[1][2] As a member of the germacranolide subclass, it has garnered significant scientific interest for its potent biological activities, particularly its anti-inflammatory and anti-cancer properties. This document provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, along with detailed experimental methodologies relevant to its study. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visually represented.
Physicochemical Properties
This compound presents as a white to off-white solid.[3] Its core structure is a tricyclic system containing two lactone rings and a methacryloyloxy side chain, which are crucial for its biological activity.
Identification and Structural Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀O₆ | [2][4] |
| Molecular Weight | 344.36 g/mol | [3][4] |
| CAS Number | 38927-54-7 | [3] |
| IUPAC Name | (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate | |
| Synonyms | Deoxy-elephantopin, NSC 259726 | |
| Appearance | Solid, White to off-white | [3] |
Computed Physicochemical Data
The following properties have been computationally predicted and are provided for reference.
| Property | Value | Source(s) |
| XLogP3-AA | 2.4 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 344.12598835 Da | |
| Topological Polar Surface Area | 78.9 Ų | |
| Complexity | 741 | [5] |
Solubility
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 55 mg/mL (159.72 mM) | Sonication is recommended for dissolution. | [3] |
Spectral Properties
1.4.1. Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.
-
~3100-3000 cm⁻¹: C-H stretching vibrations for the sp² carbons of the alkene and α,β-unsaturated lactone moieties.
-
~3000-2850 cm⁻¹: C-H stretching vibrations for the sp³ carbons of the aliphatic rings.
-
~1770-1750 cm⁻¹: A strong C=O stretching band characteristic of the γ-lactone ring.
-
~1735-1715 cm⁻¹: A strong C=O stretching band from the α,β-unsaturated ester side chain.
-
~1680-1640 cm⁻¹: C=C stretching vibrations from the exocyclic methylene (B1212753) groups and the methacrylate (B99206) moiety.[6]
-
~1250-1050 cm⁻¹: Strong C-O stretching bands associated with the lactone and ester functional groups.[7]
1.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum would be complex, with signals expected in the following regions:
-
δ 5.5-6.5 ppm: Signals corresponding to the vinyl protons on the exocyclic methylene groups and the methacrylate side chain.
-
δ 4.0-5.5 ppm: Protons on carbons bearing oxygen (e.g., H-6, H-8).
-
δ 1.5-3.0 ppm: A complex region of overlapping signals from the aliphatic protons on the fused ring system.
-
δ ~1.9 ppm: A signal for the methyl protons of the methacrylate group.
-
-
¹³C-NMR: The carbon NMR spectrum would show 19 distinct signals:
-
δ ~170-180 ppm: Carbonyl carbons of the lactone and ester groups.
-
δ ~120-145 ppm: sp² carbons of the C=C double bonds.
-
δ ~60-80 ppm: sp³ carbons bonded to oxygen.
-
δ ~20-60 ppm: sp³ carbons of the aliphatic framework.
-
δ ~18 ppm: The methyl carbon of the methacrylate group.
-
1.4.3. Mass Spectrometry (MS) Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 344 or 345, respectively. A characteristic fragmentation pattern for sesquiterpene lactones of this type involves the loss of the side chain. A significant fragment ion would be expected at m/z 258, corresponding to the loss of methacrylic acid (86 Da) from the parent molecule.[1][8]
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating multiple critical signaling pathways, primarily through the induction of oxidative stress. It is known to induce the generation of Reactive Oxygen Species (ROS), which subsequently triggers several downstream cascades.[9]
ROS-Mediated JNK Pathway Activation
This compound inhibits the enzyme Thioredoxin Reductase 1 (TrxR1), a key regulator of cellular redox balance.[10] This inhibition leads to a significant increase in intracellular ROS levels. Elevated ROS acts as a signaling molecule to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which in turn promotes apoptotic cell death in cancer cells.[1][10]
Nrf2-p62-Keap1 Autophagy Pathway
This compound induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[11] In the nucleus, Nrf2 activates the transcription of its target genes, including p62/SQSTM1. The newly synthesized p62 protein can then competitively bind to Keap1, the primary negative regulator of Nrf2. This binding releases Nrf2 from Keap1-mediated degradation, creating a positive feedback loop that sustains Nrf2 activation and promotes protective autophagy in cancer cells.[11][12]
Inhibition of NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. In many cancer cells, NF-κB is constitutively active. This compound has been shown to be a potent inhibitor of the NF-κB pathway. It prevents the degradation of the inhibitory protein IκBα, thereby sequestering the active p65/p50 NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic gene transcription.[9]
References
- 1. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 4. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. column-chromatography.com [column-chromatography.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
The Biosynthesis of Isodeoxyelephantopin in Elephantopus scaber: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (B1158786), a germacranolide sesquiterpene lactone isolated from Elephantopus scaber, has garnered significant attention for its potent anticancer activities. Understanding its biosynthetic pathway is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the central precursor, farnesyl pyrophosphate. While the early stages of the pathway leading to the formation of the germacranolide scaffold are well-established in related Asteraceae species, the terminal steps leading to this compound in Elephantopus scaber are presented here as a chemically plausible hypothesis based on known enzymatic reactions. This document summarizes available quantitative data, provides detailed experimental protocols for the characterization of key enzyme families, and visualizes the biosynthetic and experimental workflows using logical diagrams.
Introduction
Elephantopus scaber L., a member of the Asteraceae family, is a medicinal plant with a rich history in traditional medicine. Its therapeutic effects are largely attributed to a class of secondary metabolites known as sesquiterpene lactones, with this compound and its isomer deoxyelephantopin (B1239436) being major bioactive constituents. These compounds exhibit a range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The complexity of their chemical structures makes total synthesis challenging and economically unviable for large-scale production. Therefore, elucidating the biosynthetic pathway is a critical step towards developing biotechnological production platforms, such as heterologous expression in microbial or plant systems.
This guide delineates the proposed multi-step enzymatic conversion of the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), into the intricate structure of this compound.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the well-established pathway of germacranolide sesquiterpene lactones, which can be divided into three main stages:
-
Stage 1: Formation of the Germacrene A Scaffold. This initial stage involves the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), to form the foundational germacrene A skeleton.
-
Stage 2: Oxidation and Lactonization to Costunolide (B1669451). A series of oxidative modifications of germacrene A, catalyzed by cytochrome P450 monooxygenases, leads to the formation of the key intermediate, costunolide, which features the characteristic γ-lactone ring.
-
Stage 3: Hypothetical Tailoring of Costunolide to this compound. This final stage involves a series of proposed hydroxylation and acylation reactions that decorate the costunolide core to yield this compound. The enzymes responsible for these steps in Elephantopus scaber have yet to be empirically identified and characterized.
The proposed enzymatic steps are detailed below:
Key Enzymes and Reactions
-
Germacrene A Synthase (GAS): This enzyme catalyzes the committed step in the pathway, the cyclization of FPP to (+)-germacrene A.[1]
-
Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase (typically from the CYP71AV family) that catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid.[1][2]
-
Costunolide Synthase (COS): Another cytochrome P450 enzyme (often from the CYP71BL family) that hydroxylates germacrene A acid at the C6α position, which is followed by a spontaneous dehydration to form the lactone ring of costunolide.[3]
-
Hypothetical Hydroxylases and Acyltransferases: The conversion of costunolide to this compound requires further modifications. Based on the structure of this compound, this would likely involve:
-
Hydroxylation at C8: Catalyzed by a putative cytochrome P450 monooxygenase.
-
Epoxidation of the C4-C5 double bond: Also likely catalyzed by a cytochrome P450.
-
Acylation at C8: An acyltransferase would be required to add the methacryloyl group. The direct precursor for this group is likely methacryloyl-CoA.
-
The proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthesis pathway of this compound.
Quantitative Data
Direct quantitative data for the enzymes in the this compound pathway from Elephantopus scaber are not yet available. However, kinetic parameters for homologous enzymes from other Asteraceae species provide valuable benchmarks.
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Reference |
| Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | N/A | 6.7 | [4] |
| Germacrene A Synthase (CiGASsh) | Cichorium intybus | FPP | 3.2 | ~0.006 | N/A | [5] |
| Germacrene A Synthase (CiGASlo) | Cichorium intybus | FPP | 6.9 | ~0.004 | 6.8 | [5] |
Note: N/A indicates data not available in the cited literature. k_cat values are estimated from V_max where possible.
Quantitative analysis of this compound and its isomer deoxyelephantopin in Elephantopus scaber has been performed using RP-HPLC.[6][7]
| Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Deoxyelephantopin | 0.251 - 1.506 | 0.094 | 0.285 | [7] |
| This compound | 0.516 - 3.096 | 0.151 | 0.457 | [7] |
Experimental Protocols
The identification and characterization of the enzymes involved in this compound biosynthesis would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
A transcriptomics-based approach is a powerful tool for identifying candidate genes.
Caption: Workflow for identifying biosynthetic genes.
Functional Characterization of a Putative Germacrene A Synthase (GAS)
4.2.1. Heterologous Expression in E. coli
-
Vector Construction: Amplify the full-length coding sequence of the candidate GAS gene and clone it into a pET-based expression vector (e.g., pET28a) with an N-terminal His-tag.
-
Transformation: Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow a 5 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.
-
Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD_600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.
-
Elute the protein with a high concentration of imidazole (e.g., 250 mM).
-
Desalt the purified protein into an assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol).
-
4.2.2. In Vitro Enzyme Assay
-
Reaction Mixture: Prepare a 500 µL reaction mixture in a glass vial containing:
-
Assay buffer (25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
5-10 µg of purified GAS enzyme
-
-
Reaction Initiation: Start the reaction by adding FPP to a final concentration of 50 µM.
-
Incubation: Overlay the reaction with 500 µL of n-hexane and incubate at 30°C for 1-2 hours.
-
Product Extraction: Vortex the vial to stop the reaction and extract the sesquiterpene products into the hexane (B92381) layer.
-
Analysis: Analyze the hexane extract by GC-MS. The identity of germacrene A can be confirmed by its mass spectrum and retention index, and by its thermal rearrangement to β-elemene at elevated injector temperatures.
Functional Characterization of a Putative Cytochrome P450 (e.g., GAO or COS)
4.3.1. Heterologous Expression in Saccharomyces cerevisiae
-
Vector Construction: Clone the candidate P450 gene and a cytochrome P450 reductase (CPR) from E. scaber or a related species into a yeast expression vector (e.g., pESC-URA).
-
Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11).
-
In Vivo Assay (Pathway Reconstitution):
-
If characterizing GAO, co-express the putative GAO with a known GAS.
-
If characterizing COS, co-express the putative COS with known GAS and GAO.
-
-
Cultivation and Induction:
-
Grow the transformed yeast in a selective medium with glucose.
-
Induce gene expression by transferring the cells to a medium containing galactose.
-
-
Metabolite Extraction and Analysis:
-
After 48-72 hours of induction, extract the metabolites from the yeast culture with ethyl acetate.
-
Analyze the extract by GC-MS and LC-MS to identify the reaction products.
-
4.3.2. In Vitro Enzyme Assay with Microsomes
-
Microsome Preparation:
-
Grow a larger scale culture of the P450-expressing yeast.
-
Harvest the cells and mechanically disrupt them (e.g., with glass beads).
-
Isolate the microsomal fraction by differential centrifugation.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing microsomal protein, assay buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5), and the substrate (germacrene A for GAO, germacrene A acid for COS).
-
Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction and extract the products for LC-MS analysis.
-
Caption: Workflow for P450 enzyme characterization.
Conclusion and Future Directions
The biosynthesis of this compound in Elephantopus scaber is proposed to proceed through the conserved germacranolide pathway, with costunolide as a key intermediate. While the early steps involving GAS, GAO, and COS are well-understood in other members of the Asteraceae family, the subsequent tailoring enzymes that produce this compound remain to be discovered. The recent completion of the E. scaber chloroplast genome is a step towards a full genome and transcriptome analysis, which will be instrumental in identifying the genes encoding these missing enzymes.[8][9]
Future research should focus on:
-
Transcriptome Sequencing: Performing RNA-seq on the glandular trichomes of E. scaber, the likely site of sesquiterpene lactone biosynthesis, to identify candidate P450s and acyltransferases.
-
Functional Genomics: Characterizing these candidate genes through heterologous expression and in vitro/in vivo assays.
-
Metabolic Engineering: Reconstituting the complete biosynthetic pathway in a microbial or plant host to enable sustainable production of this compound and its derivatives.
The elucidation and reconstitution of this pathway will not only provide a means for the sustainable production of this valuable pharmaceutical but will also open avenues for synthetic biology approaches to generate novel analogues with potentially improved efficacy and reduced toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. The complete chloroplast genome of Elephantopus scaber L. (Vernonioideae, Asteraceae), a useful ethnomedicinal plant in asia - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Technical Overview of its Molecular Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin, a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its study, and an in-depth look at the key signaling pathways it modulates.
Core Molecular Data
This compound is characterized by the following molecular formula and weight:
| Property | Value | Citation |
| Molecular Formula | C₁₉H₂₀O₆ | [1][2] |
| Molecular Weight | 344.36 g/mol | [2][3][4] |
| CAS Number | 38927-54-7 | [2][3] |
Physicochemical Properties
| Property | Value | Citation |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (LC/MS-ELSD) | [2] |
| Solubility | Soluble in DMSO (55 mg/mL, 159.72 mM) | [4] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological effects, with its anti-cancer activity being the most extensively studied. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These effects are mediated through the modulation of key cellular signaling pathways, most notably the NF-κB and STAT3 pathways.[5][6][7][8][9]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution.
Protocol:
-
Treat cells with this compound for a specified time.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol (B145695) and store at -20°C overnight.[12]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.[12][14][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound.
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them twice with cold PBS.[16]
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.
Protocol:
-
Culture cells in a 96-well plate.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[19]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by this compound.
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]
-
Determine the protein concentration of the lysates using a BCA assay.[21]
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[20]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of relevant primary antibodies include those against p-NF-κB p65, total NF-κB p65, p-STAT3, total STAT3, and β-actin (as a loading control).[20][21][22]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
References
- 1. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Bioactivity of Isodeoxyelephantopin
Authored for: Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Abstract
Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone primarily isolated from Elephantopus scaber and Elephantopus carolinianus, has garnered significant attention for its diverse pharmacological potential.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation, fever, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of IDET, with a specific focus on its anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways and workflows involved to support further research and development of IDET as a potential therapeutic agent.
Anticancer Activity of this compound
IDET exhibits potent cytotoxic activity against a range of human cancer cell lines while showing lower toxicity towards normal cells, highlighting its potential as a selective anticancer agent.[1][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that are often deregulated in cancer.[1][5][6]
Cytotoxicity Data
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |
| CNE1 | Nasopharyngeal Carcinoma | 4 - 12 (Induces G2/M Arrest) | Not Specified | [5] |
| SUNE1 | Nasopharyngeal Carcinoma | 4 - 12 (Induces G2/M Arrest) | Not Specified | [5] |
| T47D | Breast Cancer | ~3.8 (1.3 µg/mL) | Not Specified | [1][5] |
| A549 | Lung Cancer | ~30.5 (10.46 µg/mL) | 48 | [5] |
| MDA-MB-231 | Breast Cancer | 10 - 25 (Induces Sub-G1/G2M Arrest) | Not Specified | [5] |
Note: IC50 values can vary based on the specific experimental conditions, such as the assay used and the incubation time.
Key Signaling Pathways in Anticancer Action
IDET exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[1][7]
-
ROS-Mediated JNK Pathway Activation : IDET has been shown to increase cellular levels of reactive oxygen species (ROS) by inhibiting thioredoxin reductase 1 (TrxR1).[8] This oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[8]
-
NF-κB Pathway Inhibition : The transcription factor NF-κB plays a pivotal role in promoting cancer cell proliferation and survival.[7] IDET suppresses the activation of NF-κB, thereby downregulating the expression of anti-apoptotic and proliferative genes.[5][9][10]
-
Nrf2 Signaling Modulation : In some contexts, IDET can activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[11] However, this can sometimes lead to protective autophagy in cancer cells, suggesting that co-treatment with autophagy inhibitors may enhance IDET's efficacy.[11]
Caption: IDET's multi-targeted anticancer signaling pathways.
Experimental Protocol: Cytotoxicity Assay (MTT-Based)
This protocol outlines the determination of IDET's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
-
Cell Seeding : Plate cancer cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various concentrations of IDET. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition : Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, including cancer.[10] IDET and its parent compound, Deoxyelephantopin (DET), have demonstrated significant anti-inflammatory properties.[7][12]
Anti-inflammatory Data
The primary mechanism for IDET's anti-inflammatory effect is the inhibition of the NF-κB pathway, which in turn reduces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][13]
| Assay | Cell Line | Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Significant inhibition | [13] |
| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-stimulated BV-2 Microglia | Significant reduction | [13] |
| Prostaglandin E2 (PGE₂) Production | LPS-stimulated BV-2 Microglia | Significant inhibition | [13] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol measures the effect of IDET on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. NO concentration is indirectly measured by quantifying its stable end-product, nitrite (B80452), using the Griess reagent.[14][15]
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and allow them to adhere for 12-24 hours.[15]
-
Treatment : Pre-treat the cells with various non-toxic concentrations of IDET for 1-2 hours.
-
Stimulation : Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.[14] Include wells with cells only (negative control) and cells with LPS only (positive control).
-
Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement :
-
Collect 50-100 µL of the culture supernatant from each well.
-
Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄) to the supernatant.[15][16]
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Data Acquisition : Measure the absorbance at 550 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration.
-
Analysis : Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each IDET concentration compared to the LPS-only control.
Antimicrobial Activity
Sesquiterpene lactones are known for their broad biological activities, which include antimicrobial effects.[4] While IDET is reported to have anti-bacterial properties, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific pathogens, are less prevalent in publicly accessible literature, indicating an area ripe for further investigation.[5][7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method to determine the lowest concentration of IDET that visibly inhibits the growth of a specific microorganism.[17][18][19]
-
Inoculum Preparation : Culture the target bacterium (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 × 10⁵ colony-forming units (CFU)/mL.[18][20]
-
Compound Dilution : In a 96-well microplate, perform a two-fold serial dilution of IDET in the broth. For example, add 100 µL of broth to wells 2 through 11. Add 200 µL of the starting IDET concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation : Cover the plate and incubate at 37°C for 16-24 hours.[18]
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of IDET in a well with no visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.
General Workflow for Bioactivity Screening
The preliminary screening of a natural product like this compound follows a logical progression from initial activity assessment to deeper mechanistic studies.
Caption: A generalized workflow for natural product bioactivity screening.
Conclusion and Future Directions
This compound is a promising natural compound with significant, multi-faceted bioactivity.[1] Its potent anticancer and anti-inflammatory effects, underpinned by its ability to modulate key cellular signaling pathways such as NF-κB and JNK, make it a strong candidate for further drug development.[1][7][8] Future research should focus on obtaining more extensive quantitative data, particularly for its antimicrobial properties, and conducting in vivo studies to validate the in vitro findings and assess its safety and efficacy in preclinical models.[1] The detailed protocols and compiled data in this guide serve as a foundational resource for scientists dedicated to exploring the therapeutic potential of this compelling molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyelephantopin decreases the release of inflammatory cytokines in macrophage associated with attenuation of aerobic glycolysis via modulation of PKM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Preliminary Studies of Isodeoxyelephantopin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786) (IDOE), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in preclinical cancer research.[1] This technical guide provides a comprehensive overview of the preliminary studies investigating its mechanism of action. This compound demonstrates potent anti-cancer activities across various cancer cell lines by modulating multiple critical signaling pathways.[2] Its multifaceted approach, involving the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory pathways, positions it as a promising candidate for further drug development. This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action
Preliminary research indicates that this compound exerts its anti-cancer effects through several interconnected mechanisms:
-
Inhibition of Pro-inflammatory Signaling Pathways: A primary mechanism is the potent suppression of the NF-κB and STAT3 signaling cascades, which are crucial for cancer cell proliferation, survival, and inflammation.[2][3]
-
Induction of Oxidative Stress: IDOE has been shown to increase intracellular levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[4][5]
-
Induction of Apoptosis: By modulating key apoptotic regulators, IDOE triggers programmed cell death through both intrinsic and extrinsic pathways.[1][2]
-
Cell Cycle Arrest: The compound effectively halts the cell cycle at various phases, primarily G2/M, preventing cancer cell proliferation.[1][6]
Data Presentation: Cytotoxicity and Cell Cycle Arrest
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution are summarized below.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Duration (h) | Effect on Cell Cycle | Reference |
| T47D | Breast Carcinoma | 1.3 | 48 | G2/M Arrest | [6][7] |
| A549 | Lung Carcinoma | 10.46 | 48 | G2/M Arrest | [6][7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 25 µM (~9.3 µg/mL) | 24 | Sub-G1 and G2/M Arrest | [1] |
| CNE1 | Nasopharyngeal Carcinoma | 4–12 µM (~1.5-4.4 µg/mL) | Not Specified | G2/M Arrest | [1] |
| SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM (~1.5-4.4 µg/mL) | Not Specified | G2/M Arrest | [1] |
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
This compound is a potent inhibitor of the NF-κB pathway, a key regulator of genes involved in inflammation, cell survival, and proliferation.[8] Its inhibitory action is comprehensive, affecting multiple steps in the activation cascade.
Mechanism of Inhibition:
-
Suppression of IKK: IDOE inhibits the IκBα kinase (IKK) complex.[8]
-
Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, IDOE prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB.[2][8]
-
Inhibition of p65 Nuclear Translocation: As IκBα remains bound to the p65/p50 NF-κB dimer in the cytoplasm, its translocation to the nucleus is blocked.[8]
-
Downregulation of NF-κB Target Genes: Consequently, the expression of NF-κB-regulated genes that promote cell proliferation (e.g., Cyclin D1), prevent apoptosis (e.g., Bcl-2), and facilitate metastasis is suppressed.[8]
This suppression of NF-κB activation has been observed in response to various inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[8]
STAT3 Signaling Pathway
Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers and drives cell proliferation and survival. This compound has been shown to effectively inhibit this pathway.[9]
Mechanism of Inhibition:
-
Inhibition of Phosphorylation: IDOE inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (Tyr705).[1][9] This phosphorylation is a prerequisite for STAT3 dimerization and activation.
-
Prevention of Nuclear Translocation: By blocking phosphorylation, IDOE prevents STAT3 dimerization and its subsequent translocation into the nucleus.[9]
-
Downregulation of STAT3 Target Genes: The inhibition of nuclear STAT3 leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator Cyclin D1.[3][9]
Induction of Apoptosis and Cell Cycle Arrest via ROS
This compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[4][10] This creates a state of oxidative stress that triggers downstream apoptotic signaling.
Mechanism of Action:
-
Inhibition of Thioredoxin Reductase 1 (TrxR1): IDOE has been found to inhibit TrxR1, a key enzyme in the cellular antioxidant system.[4]
-
ROS Generation: Inhibition of TrxR1 leads to a significant increase in intracellular ROS levels.[4][10]
-
Activation of JNK Pathway: The elevated ROS activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[3][4]
-
Mitochondrial Dysfunction: The cascade leads to the dissipation of the mitochondrial membrane potential and modulation of Bcl-2 family proteins, favoring pro-apoptotic members like Bax over anti-apoptotic ones like Bcl-2.[1][3]
-
Caspase Activation: This intrinsic apoptotic pathway culminates in the activation of effector caspases, such as caspase-3, which execute programmed cell death.[6][7]
-
Cell Cycle Arrest: IDOE also induces cell cycle arrest, primarily at the G2/M phase, by downregulating key proteins like Cyclin B1.[1] This arrest prevents cancer cells from dividing and can also be a prelude to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the preliminary studies of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent inhibitory effect of IDOE on the proliferation of cancer cells.
-
Protocol:
-
Cells (e.g., T47D, A549) are seeded in 96-well plates and allowed to adhere overnight.[7]
-
The cells are then treated with various concentrations of IDOE (or DMSO as a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).[7]
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle after IDOE treatment.
-
Protocol:
-
Cells are seeded and treated with IDOE at a specific concentration (e.g., IC50 value) for a designated time (e.g., 48 hours).[6]
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[6]
-
Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following IDOE treatment.
-
Protocol:
-
Cells are treated with IDOE as described for the cell cycle analysis.[7]
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are immediately analyzed by flow cytometry.
-
The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protocol:
-
Cells are treated with IDOE, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, IκBα, Bcl-2, Caspase-3, Cyclin B1) overnight at 4°C.
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.[8]
-
Conclusion and Future Directions
The preliminary studies on this compound reveal a potent anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the pro-survival NF-κB and STAT3 pathways while inducing ROS-mediated apoptosis and cell cycle arrest makes it a compelling candidate for further investigation.
For drug development professionals, the following areas warrant further exploration:
-
In Vivo Efficacy and Toxicology: Comprehensive studies in animal models are needed to establish in vivo efficacy, pharmacokinetic profiles, and safety.
-
Combination Therapies: Given its mechanism, IDOE could potentially synergize with conventional chemotherapies or targeted agents. For instance, its ability to enhance cisplatin-induced cytotoxicity has already been noted.[4]
-
Target Identification and Validation: Further studies are required to precisely identify the direct molecular binding targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could optimize the structure of IDOE to enhance its potency, selectivity, and drug-like properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
In Silico Prediction of Isodeoxyelephantopin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from Elephantopus scaber, has demonstrated significant potential as an anticancer agent. Experimental studies have revealed its capacity to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the in silico methodologies used to predict and characterize the molecular targets of this compound. It summarizes key quantitative data from computational studies, offers detailed experimental protocols for in silico techniques, and visualizes the complex molecular interactions and workflows. The primary focus is on the computational prediction of IDET's targets, providing a foundation for further experimental validation and rational drug design.
Predicted Molecular Targets of this compound
In silico studies, primarily molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been employed to identify and characterize the interactions between this compound and its putative protein targets. These computational approaches provide valuable insights into the binding affinities and potential mechanisms of action at a molecular level.
Nuclear Factor-kappa B (NF-κB)
The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. In silico studies have identified NF-κB as a direct target of this compound.
A molecular docking study of this compound with the p50/p65 heterodimer of NF-κB (PDB ID: 1NF1) revealed a significant binding affinity.[1] The predicted docking score suggests a stable interaction, with this compound binding to key residues within the protein complex.[1] Further computational analysis has also quantified the binding energy and dissociation constant (Ki) for the interaction with the p65 subunit, reinforcing the prediction of a strong binding affinity.
Thioredoxin Reductase 1 (TrxR1)
Thioredoxin Reductase 1 is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis. Dysregulation of TrxR1 is implicated in cancer progression and drug resistance. Molecular docking simulations have been performed to investigate the interaction between this compound and TrxR1.
Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 signaling pathway is frequently hyperactivated in a wide range of cancers, promoting tumor cell proliferation, survival, and angiogenesis. While direct in silico binding data for this compound with STAT3 is not extensively reported in the reviewed literature, the experimental evidence of its inhibitory effect on STAT3 phosphorylation strongly suggests it as a potential target.[2] Computational studies on other sesquiterpene lactones have identified key interacting residues in the SH2 domain of STAT3, including Arg609, Ser611, Glu612, and Ser613, which are crucial for STAT3 dimerization and activation.[3][4] These findings provide a basis for future in silico investigations of this compound's interaction with STAT3.
c-Jun N-terminal Kinase (JNK) Pathway
The JNK signaling pathway, a subset of the MAPK pathway, is involved in cellular responses to stress, apoptosis, and inflammation. Experimental data indicates that this compound can activate the JNK pathway, leading to cancer cell death.[5] While specific molecular docking studies of this compound with JNK proteins are not yet widely available, virtual screening of natural product libraries against JNK1 has identified other compounds with significant inhibitory activity, providing a framework for future in silico screening of this compound.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in silico prediction studies of this compound's interactions with its molecular targets.
Table 1: Predicted Binding Affinities of this compound with Protein Targets
| Target Protein | PDB ID | In Silico Method | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues |
| NF-κB (p50/p65) | 1NF1 | Molecular Docking | -8.4429[1] | - | Lys122[1] |
| NF-κB (p65) | - | Molecular Docking | -6.67 | 12.86 µM | - |
| Thioredoxin Reductase 1 (TrxR1) | 3EAN | Molecular Docking | Not explicitly stated in the reviewed literature | - | - |
Table 2: QSAR Predicted Activity of this compound
| Target Pathway | In Silico Method | Predicted Activity (pIC50) |
| NF-κB Inhibition | QSAR | 62.0321 µM[5] |
Experimental Protocols: In Silico Methodologies
This section details the generalized protocols for the key in silico experiments cited in this guide. These protocols are intended to provide a foundational understanding of the methodologies used for target prediction.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Objective: To predict the binding mode and affinity of this compound to a specific protein target.
Protocol:
-
Preparation of the Receptor (Protein):
-
The 3D structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and other heteroatoms are typically removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure.
-
Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Preparation of the Ligand (this compound):
-
The 2D structure of this compound is obtained from a chemical database like PubChem.
-
The 2D structure is converted to a 3D structure using a molecular modeling software.
-
The ligand's geometry is optimized to find its lowest energy conformation.
-
Partial charges are assigned to the ligand atoms.
-
The rotatable bonds of the ligand are defined.
-
The prepared ligand structure is saved in a suitable format (e.g., PDBQT).
-
-
Grid Box Generation:
-
A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for guiding the docking simulation to the region of interest.
-
-
Docking Simulation:
-
A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.
-
The algorithm generates a series of possible binding poses of the ligand and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity.
Objective: To develop a mathematical model that can predict the biological activity of this compound based on its molecular descriptors.
Protocol:
-
Data Set Preparation:
-
A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for NF-κB inhibition) is collected.
-
The dataset is divided into a training set (for model development) and a test set (for model validation).
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each compound in the dataset.
-
-
Model Development:
-
A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).
-
-
Model Validation:
-
The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's robustness and predictability.
-
-
Prediction for this compound:
-
The validated QSAR model is used to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the model equation.
-
Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow for in silico target prediction.
References
- 1. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isodeoxyelephantopin and its Natural Isomer Deoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isodeoxyelephantopin (IDET) and its isomer Deoxyelephantopin (DET) are sesquiterpene lactone compounds predominantly isolated from medicinal plants of the Elephantopus genus, such as Elephantopus scaber and Elephantopus carolinianus.[1][2][3] These natural products have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, liver diseases, and cancer.[1][2][4] Modern scientific investigation has focused on their potent anti-inflammatory and anticancer activities. These compounds exert their biological effects by modulating multiple critical signaling pathways that are often deregulated in cancer and inflammatory diseases. This guide provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes they influence.
Chemical Structure and Natural Sources
IDET and DET are germacranolide sesquiterpene lactones, characterized by a ten-membered carbocyclic ring.[1][5] Their biological activity is largely attributed to the presence of an α,β-unsaturated γ-lactone ring and an α,β-unsaturated ester. These reactive groups can form covalent bonds with nucleophilic residues, such as cysteine in proteins, thereby modulating their function.
Natural Sources: The primary natural sources for both compounds are plants from the Asteraceae family.[6] Elephantopus scaber Linn, also known as "elephant's foot," is a well-documented source and is widely distributed across Asia, Africa, Australia, and the Americas.[1][2]
Figure 1: Chemical structures of Deoxyelephantopin (DET) and this compound (IDET).[7]
Core Biological Activities and Mechanisms of Action
DET and IDET exhibit a broad spectrum of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.[3][8] A key feature of these compounds is their ability to target multiple signaling pathways simultaneously, which is an emerging paradigm in cancer therapy to overcome drug resistance.[1][2]
Anticancer Activity
The anticancer effects of DET and IDET are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][9] They have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, liver, and cervix.[1][6] Notably, these compounds have shown selective cytotoxicity towards cancer cells while being less toxic to normal cells.[1]
Key Mechanisms:
-
Inhibition of NF-κB Pathway: Both compounds are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) transcription factor, a master regulator of inflammation, cell survival, and proliferation.[1][10] IDET has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[10] This blockade inhibits the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL) and metastasis (e.g., MMP-9).[5][10]
-
Inhibition of STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[1][11] DET and IDET inhibit the phosphorylation of STAT3 at tyrosine-705, which is essential for its activation and dimerization.[1][11] This leads to the downregulation of STAT3-regulated genes like Bcl-2 and Bcl-xL.[1]
-
Induction of Apoptosis: DET and IDET trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] They modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) members.[1][6] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases-9 and -3.[1][6] They can also activate the extrinsic pathway by upregulating FasL and activating caspase-8.[1][2]
-
Generation of Reactive Oxygen Species (ROS): These compounds can induce oxidative stress within cancer cells by increasing the levels of ROS.[1][12] Elevated ROS can damage cellular components and trigger apoptosis. DET has been shown to induce ROS-dependent apoptosis in liver and colon cancer cells.[1][3]
-
Modulation of MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in regulating cell growth and death. DET has been shown to inhibit the phosphorylation of ERK1/2, which can lead to increased activation of caspase-9 and apoptosis.[2][3] Conversely, it can activate the pro-apoptotic JNK and p38 pathways.[3]
Anti-inflammatory Activity
The anti-inflammatory effects of DET and IDET are closely linked to their ability to inhibit the NF-κB and STAT3 pathways.[13][14] By suppressing these pathways, they reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2).[13][14] DET has been shown to attenuate the release of inflammatory cytokines in macrophages by interfering with aerobic glycolysis, a metabolic process crucial for macrophage activation.[14]
Quantitative Data: Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Deoxyelephantopin and this compound across various cancer cell lines, demonstrating their potent cytotoxic effects.
Table 1: IC50 Values of Deoxyelephantopin (DET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 1.5 | 72 | [9] |
| HCT116 | Colorectal Carcinoma | 3.0 | 48 | [9] |
| HCT116 | Colorectal Carcinoma | 5.1 | 24 | [9] |
| K562 | Chronic Myeloid Leukemia | 4.02 | 48 | [6] |
| KB | Oral Carcinoma | 3.35 | 48 | [6] |
| T47D | Breast Carcinoma | 1.86 | 48 | [6] |
| HepG2 | Hepatocellular Carcinoma | N/A (Significant Cytotoxicity) | N/A | [9] |
| Hep3B | Hepatocellular Carcinoma | N/A (Significant Cytotoxicity) | N/A |[9] |
Table 2: IC50 Values of this compound (IDET) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | 1.8 | 72 | [9] |
| T47D | Breast Cancer | Specific Cytotoxicity | N/A | [1] |
| A549 | Lung Cancer | Specific Cytotoxicity | N/A |[1] |
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by DET and IDET and standard experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by DET and IDET.
Caption: Inhibition of the STAT3 signaling pathway by DET and IDET.
Caption: Experimental workflow for an MTT cell viability assay.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of DET and IDET on cancer cell lines.[15][16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[17]
Methodology:
-
Cell Seeding: Seed cells (e.g., HCT116, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[19]
-
Compound Treatment: Treat the cells with various concentrations of DET or IDET (e.g., ranging from 0.39 to 25.0 µg/mL) for desired time periods (e.g., 24, 48, 72 hours).[9][19] Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[9]
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[16][19]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow formazan crystal formation.[16][19]
-
Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][19]
-
Absorbance Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm (or 492 nm as a test wavelength).[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins within the NF-κB and STAT3 signaling pathways following treatment with DET or IDET.[20][21][22]
Methodology:
-
Protein Extraction: Treat cells with DET or IDET for a specified time. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-p65, anti-p65, anti-IκBα, and a loading control like β-actin).[20][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the changes in protein expression levels.[20]
Conclusion and Future Perspectives
This compound and Deoxyelephantopin are promising natural compounds with significant potential for development as anticancer and anti-inflammatory agents.[1][3] Their ability to modulate multiple key signaling pathways, including NF-κB and STAT3, provides a multi-targeted approach that could be highly effective in treating complex diseases like cancer.[2] The data presented in this guide highlight their potent in vitro activity. Future research should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and potential synergistic effects when combined with existing chemotherapeutic drugs to validate their therapeutic potential for clinical applications.[1][24]
References
- 1. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxyelephantopin, a novel multifunctional agent, suppresses mammary tumour growth and lung metastasis and doubles survival time in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deoxyelephantopin decreases the release of inflammatory cytokines in macrophage associated with attenuation of aerobic glycolysis via modulation of PKM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Inhibition of JNK/STAT3/NF-KB pathway-mediated migration and clonal formation of lung adenocarcinoma A549 cells by daphnetin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
The Ethnobotanical Heritage and Therapeutic Potential of Isodeoxyelephantopin from Elephantopus scaber
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Elephantopus scaber Linn., commonly known as "Elephant's foot," is a perennial herb with a rich history in traditional medicine across Asia, Africa, and Latin America.[1][2] Its therapeutic applications are extensive, ranging from the treatment of inflammatory conditions and infections to its use in combating more severe ailments like cancer.[3][4] Modern phytochemical investigations have identified a wealth of bioactive compounds within this plant, with sesquiterpene lactones being of particular interest. Among these, isodeoxyelephantopin (B1158786) has emerged as a compound with significant pharmacological potential, demonstrating potent anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the traditional medicinal uses of Elephantopus scaber containing this compound, focusing on its mechanisms of action, and presenting key quantitative data and detailed experimental protocols relevant to its study and potential development as a therapeutic agent.
Traditional Medicinal Uses of Elephantopus scaber
Elephantopus scaber has been a staple in various traditional medicine systems for centuries. Its application varies geographically, but common themes of treating inflammation, infection, and cell proliferative disorders are prevalent.
Table 1: Ethnobotanical Uses of Elephantopus scaber
| Region/Country | Traditional Use | Plant Part Used | Preparation Method |
| China | Nephritis, edema, chest pain, fever, scabies, pneumonia, hepatitis, bronchitis[1][5] | Whole plant | Decoction |
| India | Diarrhea, liver disorders, tumors, inflammatory conditions[6] | Whole plant, leaves, roots | Decoction, paste |
| Malaysia | Post-childbirth recovery (abdominal contraction, anti-inflammation), flatulence[1] | Root, whole plant | Decoction |
| Brazil | Liver injuries, hepatitis[7] | Root | Syrup |
| Nigeria | Arthritis[1] | Leaves | Hot water extract |
| Taiwan | Hepatitis, edema, nephritis, chest pain, scabies, pneumonia[7] | Whole plant | Herbal formulation ("Teng-Khia-U") |
These traditional applications have provided a valuable roadmap for modern scientific inquiry, leading to the investigation of the plant's chemical constituents and their pharmacological properties.
This compound: A Key Bioactive Constituent
This compound is a germacrane (B1241064) sesquiterpene lactone and a prominent bioactive compound isolated from Elephantopus scaber. It, along with its isomer deoxyelephantopin, is largely responsible for the plant's observed therapeutic effects, particularly its anticancer and anti-inflammatory activities.[2]
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its anticancer activity is primarily attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.
Table 2: In Vitro Cytotoxicity (IC₅₀) of this compound Against Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |
| T47D | Breast Carcinoma | 1.3 | [8] |
| A549 | Lung Carcinoma | 10.46 | [8] |
| L-929 | Tumor Cells | 3.3 | [8] |
Note: Data for this compound is often presented alongside its isomer, deoxyelephantopin. The provided values are specific to this compound where available.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily mediated through the inhibition of pro-inflammatory signaling pathways, most notably the NF-κB pathway.[1]
Molecular Mechanisms of Action
This compound exerts its biological effects by modulating multiple signaling pathways critical for cell survival, proliferation, and inflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been shown to inhibit the activation of the NF-κB pathway.[1] This inhibition is associated with the suppression of IκBα (inhibitor of kappa B alpha) phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[3]
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Modulation of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers, promoting cell proliferation and survival. This compound has been found to inhibit the constitutive and induced phosphorylation of STAT3 at tyrosine 705, a critical step for its activation.[4] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-2.[4]
Figure 2: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following section provides detailed methodologies for key experiments involved in the extraction, isolation, and biological evaluation of this compound from Elephantopus scaber.
Extraction and Isolation of this compound
This protocol outlines a general procedure for the extraction and isolation of this compound.
Figure 3: General experimental workflow for the extraction and isolation of this compound.
Protocol:
-
Plant Material Preparation: Air-dry the whole plant of Elephantopus scaber in the shade and grind it into a coarse powder.
-
Soxhlet Extraction: Extract the powdered plant material with methanol (B129727) using a Soxhlet apparatus for a specified duration (e.g., 9-12 hours).[4][9][10]
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane and ethyl acetate.
-
Fraction Collection: Collect the different solvent fractions. The ethyl acetate fraction is often enriched with sesquiterpene lactones.[8]
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elution: Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.
-
Fraction Analysis: Collect the eluted fractions and monitor them by Thin Layer Chromatography (TLC).
-
Purification: Combine the fractions containing this compound and further purify them by recrystallization or repeated chromatography to obtain the pure compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Western Blot Analysis for NF-κB and STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the NF-κB and STAT3 pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, with or without a stimulant (e.g., TNF-α for NF-κB, IL-6 for STAT3). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, p65, phospho-STAT3, STAT3) overnight at 4°C.[1][5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Gene Expression
This protocol is used to quantify the changes in the expression of apoptosis-related genes, such as Bax and Bcl-2, in response to this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with specific primers for the target genes (Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between treated and untreated samples.[11]
In Vivo Studies
While in vitro studies provide valuable mechanistic insights, in vivo studies are crucial for evaluating the therapeutic potential of this compound in a whole-organism context. Animal models, such as xenograft models where human cancer cells are implanted into immunodeficient mice, are commonly used.
Table 3: Summary of a Representative In Vivo Study Design
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., nude or SCID) |
| Tumor Model | Subcutaneous xenograft of human cancer cells |
| Treatment | Intraperitoneal or oral administration of this compound |
| Dosage and Schedule | Varies depending on the study (e.g., mg/kg/day) |
| Control Groups | Vehicle control, positive control (standard chemotherapeutic agent) |
| Endpoints | Tumor volume and weight, body weight, survival analysis, biomarker analysis from tumor tissue (e.g., Western blot, immunohistochemistry) |
Quantitative data from such studies, including tumor growth inhibition percentages, are vital for assessing the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditionally used medicinal plant Elephantopus scaber, holds significant promise as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways like NF-κB and STAT3 provides a strong mechanistic basis for its observed anticancer and anti-inflammatory effects.
For drug development professionals, this compound represents a promising lead compound. Further research should focus on:
-
Comprehensive Preclinical Evaluation: Conducting extensive in vivo studies in various cancer models to establish efficacy, optimal dosing, and safety profiles.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Lead Optimization: Utilizing medicinal chemistry approaches to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
The rich ethnobotanical history of Elephantopus scaber, coupled with rigorous modern scientific investigation, paves the way for the potential development of this compound into a novel and effective therapeutic for a range of human diseases. This technical guide serves as a foundational resource for researchers and developers embarking on this promising area of natural product-based drug discovery.
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction, Separation and Identification of Chemical Ingredients of Elephantopus Scaber L. Using Factorial Design of Experiment | Ahmad | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents via an Immunofluorescence and EdU Labeling Strategy [frontiersin.org]
- 9. [PDF] Extraction, Separation and Identification of Chemical Ingredients of Elephantopus Scaber L. Using Factorial Design of Experiment | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Isodeoxyelephantopin Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786), a sesquiterpene lactone primarily isolated from the medicinal plant Elephantopus scaber, has garnered significant scientific interest due to its potent biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound, intended to aid researchers in obtaining this valuable compound for further investigation. The methodologies described herein are compiled from various scientific literature and are presented to ensure reproducibility and high-purity yields.
Data Presentation: Extraction Solvent Efficiency
The choice of solvent is a critical factor in the extraction of this compound from Elephantopus scaber. The yield of the crude extract can vary significantly depending on the polarity of the solvent used. Below is a summary of findings on the extraction efficiency of different solvents.
| Solvent System | Plant Part | Extraction Method | Noteworthy Findings | Reference |
| 70% (v/v) Ethanol (B145695) | Whole Plant | Maceration | Good extraction efficiency for a broad range of metabolites. | [4] |
| Methanol (B129727) | Leaves, Stems, Roots | Soxhlet Extraction | Methanol was found to be a more effective solvent than n-hexane for extracting various compounds.[5] | [5] |
| Chloroform | Whole Plant | Bioassay-guided isolation | Successfully used to isolate cytotoxic sesquiterpene lactones. | [4] |
| Acetone | Leaves | Maceration | Demonstrated good extraction efficiency, yielding a diverse spectrum of metabolites.[4] | [4] |
| n-Hexane | Leaves, Stems, Roots | Soxhlet Extraction | Less effective than methanol for overall extraction yield. | [5] |
Experimental Protocols
Protocol 1: Extraction of this compound from Elephantopus scaber
This protocol details a standard procedure for the extraction of a crude mixture containing this compound from dried plant material.
Materials:
-
Dried and powdered whole plant of Elephantopus scaber
-
70% Ethanol (v/v)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Large glass container for maceration
Procedure:
-
Weigh the dried and powdered Elephantopus scaber plant material.
-
Place the powdered material in a large glass container.
-
Add 70% ethanol to the container, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Seal the container and allow it to macerate for 3-4 days at room temperature with occasional shaking.
-
After the maceration period, filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to maximize the yield.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude ethanol extract of Elephantopus scaber
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: n-Hexane, Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for TLC visualization
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of ethyl acetate.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel-adsorbed sample to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 95:5, 90:10, 85:15, and so on, v/v). This is known as a gradient elution.
-
Collect the eluate in fractions of equal volume in collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a spot corresponding to the Rf value of this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 3: High-Purity Purification and Analysis by RP-HPLC
For obtaining high-purity this compound and for quantitative analysis, a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended.[4][6]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[6]
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of water, acetonitrile, and 2-propanol in the ratio of 66:20:14 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the HPLC system. The retention time for this compound under these conditions is approximately 14.75 minutes.[4][6]
-
Purification (Preparative HPLC): For purification, a preparative HPLC system with a larger dimension column would be used. The principle remains the same, where fractions corresponding to the this compound peak are collected.
-
Quantification: A calibration curve can be generated using a certified standard of this compound to quantify the amount in the extract.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway: this compound and the NF-κB Pathway
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[7]
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene Lactone Deoxyelephantopin Isolated from Elephantopus scaber and Its Derivative DETD-35 Suppress BRAFV600E Mutant Melanoma Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Extraction, Separation and Identification of Chemical Ingredients of Elephantopus Scaber L. Using Factorial Design of Experiment | Semantic Scholar [semanticscholar.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
Application Note: Quantification of Isodeoxyelephantopin using a Validated RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodeoxyelephantopin (B1158786) is a sesquiterpene lactone, a major bioactive compound isolated from Elephantopus scaber L.[1][2]. This plant has been traditionally used in Chinese medicine to treat a variety of ailments, including liver diseases, inflammation, and cancer[3]. This compound, along with its isomer deoxyelephantopin, has demonstrated significant anti-cancer properties by targeting multiple signaling pathways, making it a compound of interest for drug development[3][4]. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
Chemical Properties of this compound
-
Chemical Formula: C₁₉H₂₀O₆[5]
-
Molecular Weight: 360.36 g/mol
-
Class: Terpene lactone[5]
-
Appearance: White crystalline solid
-
Solubility: Soluble in methanol (B129727), acetonitrile (B52724), and other organic solvents.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
2-Propanol (analytical grade)
-
Water (HPLC grade)
-
Elephantopus scaber L. dried plant material (e.g., leaves)
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 210 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 20 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 3.0 µg/mL[1][2]. For instance, prepare concentrations of 0.5, 1.0, 1.5, 2.0, 2.5, and 3.0 µg/mL[2].
4. Sample Preparation (from Elephantopus scaber leaves)
-
Extraction:
-
Weigh 1 g of powdered, dried leaves of Elephantopus scaber.
-
Transfer the powder to a flask and add 50 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Sample Solution for HPLC Analysis:
-
Accurately weigh 40 mg of the dried methanol extract.
-
Dissolve the extract in a 50 mL volumetric flask with a mixture of water and acetonitrile (66:34, v/v) and sonicate for 15 minutes to ensure complete dissolution[1].
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[1].
-
Method Validation Summary
The described RP-HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.
| Validation Parameter | This compound |
| Linearity Range | 0.516 - 3.096 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Limit of Detection (LOD) | 0.151 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.457 µg/mL[1] |
| Recovery | 95.23 - 102.25%[1] |
| Intra-day Precision (%RSD) | < 0.568%[1][2] |
| Inter-day Precision (%RSD) | < 0.936%[1][2] |
| Retention Time | Approximately 14.751 min[1][2] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The validation data confirms its reliability for routine quality control of Elephantopus scaber extracts and for research purposes in the field of natural product drug discovery. The straightforward sample preparation and isocratic mobile phase make this method efficient and easy to implement in a laboratory setting.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of isodeoxyelephantopin (B1158786) (IDOE) and protocols for its use in cell culture-based assays. This compound, a sesquiterpene lactone isolated from Elephantopus scaber, has garnered significant interest for its potential anti-cancer properties.[1][2][3] This document outlines its solubility characteristics, particularly in Dimethyl Sulfoxide (DMSO) and cell culture media, and provides standardized protocols for its application in experimental settings.
Solubility Data
The solubility of this compound is a critical factor for its use in in vitro studies. The following table summarizes the available quantitative data.
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 159.72 mM | Sonication is recommended to aid dissolution.[4] |
| Cell Culture Media (e.g., DMEM) | Not directly soluble at high concentrations | Working concentrations (e.g., 50 µM) are achieved by diluting a concentrated DMSO stock.[5] | The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution in DMSO is the standard method for preparing this compound for cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).[5]
-
Vortex the solution vigorously until the powder is completely dissolved. Sonication can be used to facilitate dissolution.[4]
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing IDOE stock and working solutions.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, T47D)[2][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)[5]
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.[2] Include a vehicle control (DMSO) at the same final concentration as the highest IDOE treatment.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the control.
Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Culture cells with or without this compound (e.g., 50 µM for 24 hours).[5]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. This compound has been shown to induce an increase in the S and G2/M phases in MDA-MB-231 cells.[5]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways. A key mechanism is the suppression of NF-κB activation, which is a central regulator of inflammation, cell survival, and proliferation.[3] It has also been shown to upregulate the tumor suppressor p53 and downregulate the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell migration and invasion.[5] Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways by modulating Bcl-2 family proteins and activating caspases.[1]
Signaling Pathways Affected by this compound
Caption: IDOE's multi-target effects on cancer cells.
References
Preparation of Isodeoxyelephantopin Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and use of Isodeoxyelephantopin stock solutions for in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Physicochemical Properties of this compound
This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. It is a structural isomer of Deoxyelephantopin and has demonstrated significant anti-cancer properties by targeting multiple signaling pathways.[1] A thorough understanding of its physicochemical properties is essential for the accurate preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₆ | [2] |
| Molecular Weight | 344.36 g/mol | [3][4] |
| Purity | ≥95% (typically analyzed by LC/MS-ELSD) | [3] |
| Solubility | 55 mg/mL (159.72 mM) in Dimethyl Sulfoxide (B87167) (DMSO) | [4] |
Preparation of this compound Stock Solution
2.1. Materials and Equipment
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2.2. Protocol for Preparing a 100 mM Stock Solution
This protocol describes the preparation of 1 mL of a 100 mM this compound stock solution in DMSO.
-
Calculate the required mass of this compound:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 344.36 g/mol x 1000 mg/g
-
Mass (mg) = 34.44 mg
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh 34.44 mg of this compound powder and transfer it to the tared container.
-
-
Dissolving this compound:
-
Add 1 mL of high-purity DMSO to the container with the weighed this compound.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be applied to facilitate dissolution, as recommended for achieving the specified solubility.[4]
-
-
Sterilization (Optional but Recommended):
-
If required for your specific application, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile container. This is particularly important for cell-based assays to prevent contamination.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Storage Condition | Duration | Recommendations |
| Powder | Up to 3 years at -20°C | Store in a tightly sealed container, protected from light and moisture.[4][5] |
| In DMSO | Up to 1 year at -80°C | Recommended for long-term storage.[4] |
| In DMSO | Up to 1 month at -20°C | Suitable for short-term storage.[5] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles.
-
Before use, allow the frozen aliquot to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Protect the stock solution from light.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock solution in a suitable cell culture medium. A critical consideration is the final concentration of DMSO, as it can be toxic to cells at higher concentrations.
4.1. Maximum Tolerated DMSO Concentration
The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium as low as possible.
| DMSO Concentration | Effect on Cells | Source |
| ≤ 0.1% (v/v) | Generally considered safe for most cell lines with minimal to no cytotoxic effects. | [6][7][8] |
| 0.1% - 0.5% (v/v) | May be tolerated by some cell lines, but a vehicle control is essential. | [6][7][9] |
| > 0.5% (v/v) | Increased risk of cytotoxicity and off-target effects. Should be avoided if possible. | [9] |
4.2. Protocol for Preparing a Working Solution
This example describes the preparation of a 10 µM working solution from a 100 mM stock solution.
-
Determine the Dilution Factor:
-
Dilution Factor = [Stock Concentration] / [Final Concentration]
-
Dilution Factor = 100,000 µM / 10 µM = 10,000
-
-
Serial Dilution (Recommended):
-
Direct dilution of a high-concentration stock can be inaccurate. It is best practice to perform one or more intermediate dilutions.
-
Step 1: Prepare a 1 mM intermediate stock. Dilute the 100 mM stock 1:100 in sterile cell culture medium (e.g., 2 µL of 100 mM stock + 198 µL of medium). The DMSO concentration is now 1%.
-
Step 2: Prepare the 10 µM final working solution. Dilute the 1 mM intermediate stock 1:100 in sterile cell culture medium (e.g., 10 µL of 1 mM intermediate stock + 990 µL of medium). The final DMSO concentration will be 0.01%.
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples to account for any solvent-induced effects.
-
Experimental Workflows and Signaling Pathways
5.1. Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and use of this compound stock solution.
5.2. Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.
Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.
References
- 1. astoriom.com [astoriom.com]
- 2. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isodeoxyelephantopin Cytotoxicity Testing Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786) (IDOE), a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in oncological research. Preclinical studies have demonstrated its potent cytotoxic effects against a variety of cancer cell lines, suggesting its potential as a novel chemotherapeutic agent. IDOE has been shown to induce apoptosis and cause cell cycle arrest in cancer cells, often with a degree of selectivity for malignant cells over normal ones.[1][2]
This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondria. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |
| Breast Cancer | |||
| T47D | Ductal Carcinoma | 1.3 µg/mL | Not Specified |
| MDA-MB-231 | Triple-Negative Adenocarcinoma | 50 µM | 48 |
| Lung Cancer | |||
| A549 | Adenocarcinoma | 10.46 µg/mL | 48 |
| H1299 | Non-Small Cell Lung Cancer | Not Specified (Significant decrease in viability) | 24 and 48 |
| Nasopharyngeal Cancer | |||
| KB | Epidermoid Carcinoma | 11.45 µM | 48 |
| CNE1 | Carcinoma | Not Specified (Induces G2/M arrest) | Not Specified |
| SUNE1 | Carcinoma | Not Specified (Induces G2/M arrest) | Not Specified |
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (IDOE)
-
Human cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations to be tested.
-
Include a vehicle control group treated with the same concentration of the solvent used for the stock solution.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another appropriate solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Proposed Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activates caspases, the key executioners of apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Proposed Signaling Pathway of this compound-Induced G2/M Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest at the G2/M checkpoint, preventing cancer cells from entering mitosis.[2] This is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: this compound-induced G2/M cell cycle arrest pathway.
References
Application Notes: Cell Cycle Analysis of Isodeoxyele-phantopin by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isodeoxyelephantopin (IDOE) is a naturally occurring sesquiterpene lactone isolated from plants such as Elephantopus scaber. It has garnered significant interest in oncology research due to its potent anti-cancer activities, which include the induction of apoptosis and inhibition of cell proliferation[1][2]. A key mechanism underlying its anti-proliferative effect is the disruption of the normal cell cycle progression.
Cell cycle analysis is a fundamental tool in cancer research and drug development for assessing how a compound affects cancer cell division. Flow cytometry using propidium (B1200493) iodide (PI) staining is a robust and widely used method for this purpose[3]. This technique allows for the rapid quantification of the DNA content in a large population of cells, thereby enabling the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
These application notes provide a comprehensive protocol for analyzing the effects of this compound on the cell cycle of cancer cells using PI staining and flow cytometry.
Principle of the Assay
The cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Cells in the G0/G1 phase are diploid (2n DNA content), while cells in the G2/M phase, having replicated their DNA, are tetraploid (4n DNA content). During the S phase, DNA is actively synthesized, so cells in this phase have a DNA content between 2n and 4n.
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner[3][4]. The fluorescence intensity emitted by PI is directly proportional to the amount of DNA within a cell. Since PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized, typically with cold ethanol[5]. Following staining, a flow cytometer measures the fluorescence of individual cells. The resulting data, often displayed as a histogram, shows distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population distributed between them. Treatment with a compound like IDOE can cause cells to accumulate in a specific phase, indicating cell cycle arrest.
Mechanism of this compound
IDOE has been shown to induce cell cycle arrest primarily at the G2/M checkpoint in various cancer cell lines, including breast and lung carcinoma cells[1]. This arrest prevents cells with damaged DNA from entering mitosis. The mechanism involves the modulation of key cell cycle regulatory proteins. IDOE can downregulate the expression of proteins essential for the G2/M transition, such as Cyclin B1 and the cyclin-dependent kinase cdc2 (CDK1), leading to an accumulation of cells in the G2/M phase[6].
Quantitative Data Summary
The following table presents representative data on the dose-dependent effect of this compound on the cell cycle distribution in a human cancer cell line after 48 hours of treatment. Data is illustrative and based on findings from published studies[1].
| IDOE Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 5 | 48.7 ± 2.8 | 25.1 ± 2.2 | 26.2 ± 2.4 |
| 10 | 35.1 ± 2.5 | 20.6 ± 1.9 | 44.3 ± 3.0 |
| 20 | 24.8 ± 2.1 | 15.4 ± 1.5 | 59.8 ± 3.5 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (IDOE) stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)[4]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[4]
-
Flow cytometry tubes (12x75 mm)[7]
-
Centrifuge
-
Flow cytometer
Protocol for Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvesting.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of IDOE (e.g., 0, 5, 10, 20 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells: Aspirate the culture medium. Wash cells once with PBS. Add 0.5 mL of Trypsin-EDTA to each well and incubate until cells detach. Neutralize with 1 mL of complete medium.
-
For suspension cells: Directly collect the cells from the flask.
-
Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet once with 3 mL of ice-cold PBS. Centrifuge again.
-
-
Cell Fixation:
-
Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold PBS.[4]
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol drop-wise.[4] This step is critical to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or store at 4°C for up to several weeks.[4][5]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[4]
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS.[4]
-
Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate at room temperature for 5-10 minutes to degrade RNA, ensuring PI stains only DNA.[7]
-
Add 400 µL of PI staining solution (50 µg/mL) to the cells.[4]
-
Incubate at room temperature for 10-15 minutes, protected from light.[5]
-
-
Flow Cytometry Acquisition and Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000-20,000 single-cell events.[4]
-
Use a low flow rate to obtain better resolution and lower coefficients of variation (CVs).[7]
-
Collect PI fluorescence data on a linear scale.[7]
-
Use a dot plot of fluorescence area versus height or width to gate on single cells and exclude doublets and aggregates.[7]
-
Generate a histogram of PI fluorescence and use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Flowchart of the experimental protocol for cell cycle analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
Investigating the Inhibition of STAT3 Phosphorylation by Isodeoxyelephantopin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and immune modulation. Constitutive activation of STAT3 is a hallmark of numerous cancers, including triple-negative breast cancer (TNBC), making it a compelling target for therapeutic intervention. Isodeoxyelephantopin (IDET), a bioactive sesquiterpene lactone extracted from the medicinal plant Elephantopus scaber, has emerged as a promising anti-cancer agent. Recent studies have demonstrated that a key mechanism of IDET's anti-tumor activity is its ability to inhibit the phosphorylation of STAT3, thereby disrupting its oncogenic signaling cascade.[1][2]
These application notes provide detailed protocols for investigating the inhibitory effects of this compound on STAT3 phosphorylation in cancer cell lines. The included methodologies for cell viability assays and Western blotting, along with data presentation guidelines and pathway diagrams, are intended to facilitate research into the therapeutic potential of this natural compound.
Data Presentation
The following tables summarize representative quantitative data from experiments assessing the effect of this compound on the viability of triple-negative breast cancer cell lines and its inhibition of STAT3 phosphorylation.
Table 1: Effect of this compound on the Viability of Triple-Negative Breast Cancer Cells
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Relative to Control) |
| MDA-MB-231 | 24 hours | 0 (Control) | 100% |
| [Concentration 1] | [Value] | ||
| [Concentration 2] | [Value] | ||
| [Concentration 3] | [Value] | ||
| BT-549 | 24 hours | 0 (Control) | 100% |
| [Concentration 1] | [Value] | ||
| [Concentration 2] | [Value] | ||
| [Concentration 3] | [Value] | ||
| Note: This table is a template. Researchers should populate it with their experimentally derived data. The concentrations of this compound should be selected based on dose-response experiments. A significant decrease in cell viability is expected with increasing concentrations of this compound. |
Table 2: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | Relative p-STAT3 (Tyr705) / Total STAT3 Ratio | % Inhibition of STAT3 Phosphorylation |
| MDA-MB-231 | 24 hours | 0 (Control) | 1.00 | 0% |
| [Concentration 1] | [Value] | [Value] | ||
| [Concentration 2] | [Value] | [Value] | ||
| [Concentration 3] | [Value] | [Value] | ||
| BT-549 | 24 hours | 0 (Control) | 1.00 | 0% |
| [Concentration 1] | [Value] | [Value] | ||
| [Concentration 2] | [Value] | [Value] | ||
| [Concentration 3] | [Value] | [Value] | ||
| Note: This table is a template. The relative ratio of phosphorylated STAT3 to total STAT3 should be determined by densitometric analysis of Western blot results. A concentration-dependent decrease in the p-STAT3/STAT3 ratio is indicative of inhibitory activity.[1] |
Mandatory Visualizations
Caption: this compound inhibits STAT3 signaling by blocking its phosphorylation.
Caption: Workflow for assessing this compound's effect on cell viability and STAT3.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and BT-549, which exhibit constitutive STAT3 activation.
Materials:
-
MDA-MB-231 or BT-549 cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (IDET) stock solution (e.g., 10 mM in DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture TNBC cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed the cells into 6-well plates at a density of approximately 2 x 10^5 cells per well in 2 mL of complete medium.
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations (e.g., a range of 1-20 µM is a reasonable starting point based on related compounds). Include a vehicle control (DMSO) at the same final concentration as in the highest IDET treatment.
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of IDET or the vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, proceed to the Cell Viability Assay or Cell Lysis for Western Blotting.
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay determines the number of viable cells in a cell suspension based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[3][4][5]
Materials:
-
Treated cells from Protocol 1
-
Trypan Blue solution (0.4%)
-
Hemocytometer and coverslip
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Following treatment, collect the cell culture medium (which may contain detached, non-viable cells) from each well into separate microcentrifuge tubes.
-
Wash the adherent cells in the wells with 1 mL of PBS.
-
Add 200 µL of trypsin-EDTA to each well and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin by adding 800 µL of complete medium to each well and gently pipette to create a single-cell suspension.
-
Combine this cell suspension with the corresponding medium collected in step 1.
-
Centrifuge the cell suspension at 100 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
In a new microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate at room temperature for 3 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Western Blotting for p-STAT3 and Total STAT3
This protocol details the detection of phosphorylated STAT3 (at Tyr705) and total STAT3 levels in cell lysates.
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145)
-
Mouse anti-STAT3 (e.g., Cell Signaling Technology, #9139)
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: a. After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli buffer to each sample to a final concentration of 1x and boil at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane into an SDS-PAGE gel. d. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane at 100 V for 60-90 minutes.
-
Immunoblotting: a. Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Apply the ECL reagent to the membrane according to the manufacturer's protocol. b. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: a. To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin. b. After stripping, block the membrane again and repeat the immunoblotting steps with the primary antibodies for total STAT3 and the loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the vehicle control.
References
- 1. Trypan Blue Exclusion Test of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: In Vivo Animal Model Studies for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpenoid lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in oncological research. Preclinical studies have demonstrated its potential as an anticancer agent, attributable to its ability to modulate multiple signaling pathways implicated in tumorigenesis and progression. This document provides a comprehensive overview of the application of this compound in various in vivo animal models of cancer, detailing experimental protocols and summarizing key quantitative findings. The provided protocols are intended to serve as a guide for researchers designing and conducting preclinical efficacy and mechanism-of-action studies with this promising natural product.
Key Signaling Pathways Targeted by this compound
This compound exerts its anticancer effects by targeting several critical signaling pathways within cancer cells. These include the inhibition of STAT3 phosphorylation, modulation of the NF-κB pathway, and the induction of reactive oxygen species (ROS)-mediated apoptosis.[1][2] The interplay of these mechanisms contributes to the observed reduction in tumor growth and proliferation.
Caption: Key signaling pathways modulated by this compound.
In Vivo Animal Model Studies: Protocols and Data
The following sections detail the experimental protocols and quantitative data from in vivo studies of this compound in various cancer models.
Triple-Negative Breast Cancer (TNBC) Xenograft Model
This model is utilized to evaluate the efficacy of this compound, alone and in combination with standard chemotherapy agents like paclitaxel (B517696), in a highly aggressive and difficult-to-treat subtype of breast cancer.
Experimental Workflow:
Caption: Workflow for the TNBC xenograft model study.
Detailed Protocol:
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).[2]
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 107 cells/mL.[3]
-
Maintain cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (2 x 106 cells) into the mammary fat pad.[3]
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
This compound (IDET) Preparation: The specific vehicle for in vivo administration is often a mixture of DMSO, PEG, and saline. A typical preparation might involve dissolving IDET in a minimal amount of DMSO, then diluting with polyethylene (B3416737) glycol and finally with saline to achieve the desired concentration and a low percentage of DMSO.
-
Dosing: Administer IDET and/or paclitaxel via intraperitoneal (IP) injection according to the study design. The exact dosage and schedule will vary based on the specific study aims.
-
-
Efficacy Evaluation:
-
Measure tumor volume (e.g., twice weekly) using calipers and calculate using the formula: (Length x Width²) / 2.[4]
-
Monitor body weight of the animals as an indicator of toxicity.[5]
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot for p-STAT3, STAT3, and Bcl-2, and immunohistochemistry for Ki-67).[2]
-
Quantitative Data Summary:
| Treatment Group | Tumor Volume Inhibition (%) | Key Biomarker Changes | Reference |
| IDET | Significant reduction vs. vehicle | ↓ p-STAT3, ↓ Bcl-2 | [2] |
| Paclitaxel (PTX) | Significant reduction vs. vehicle | - | [2] |
| IDET + PTX | Synergistic reduction vs. single agents | Markedly ↓ p-STAT3, ↓ Bcl-2 | [2] |
Colon Cancer Xenograft Model
This model is employed to investigate the antitumor effects of this compound, particularly its ability to enhance the efficacy of platinum-based chemotherapy in colorectal cancer.
Detailed Protocol:
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human colon cancer cell line HCT116.
-
Cell Culture and Preparation:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS.
-
Prepare a single-cell suspension at a concentration of 1 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[6]
-
-
Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
This compound (ESI) Preparation: Prepare ESI for intraperitoneal injection. A common vehicle is a solution of DMSO, polyethylene glycol 400, and saline.
-
Dosing: Administer ESI (e.g., 10 mg/kg) and/or cisplatin (B142131) (e.g., 4 mg/kg) via intraperitoneal injection based on the experimental design.[7]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly.
-
At the study endpoint, excise tumors for weight measurement, immunohistochemical analysis (e.g., Ki-67, γH2A.X), and measurement of oxidative stress markers (e.g., malondialdehyde - MDA).[7]
-
Quantitative Data Summary:
| Treatment Group | Tumor Volume Inhibition (%) | Key Biomarker Changes | Reference |
| ESI (IDET) | Significant reduction vs. vehicle | ↑ ROS, ↑ JNK activation | [8] |
| Cisplatin | Significant reduction vs. vehicle | - | [7] |
| ESI + Cisplatin | Synergistic and significant reduction in tumor growth | ↑ ROS, ↑ JNK activation, ↓ Ki-67, ↑ γH2A.X, ↑ MDA | [7][8] |
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a rapidly growing transplantable tumor model used to screen for potential anticancer agents. Deoxyelephantopin (DET), a closely related compound to this compound, has been evaluated in this model.
Detailed Protocol:
-
Animal Model: Swiss albino mice.[9]
-
Tumor Model: Ehrlich Ascites Carcinoma (EAC) cells.
-
Tumor Induction:
-
Maintain EAC cells by serial intraperitoneal passage in mice.
-
For the experiment, aspirate ascitic fluid from a donor mouse and dilute with normal saline.
-
Inject a specific number of viable EAC cells (e.g., 2.5 x 106 cells) intraperitoneally into the experimental mice.[9]
-
-
Treatment Protocol:
-
Initiate treatment 24 hours after tumor cell inoculation.
-
Deoxyelephantopin (DET) Preparation: Prepare DET for intraperitoneal administration.
-
Dosing: Administer DET at a specified dose (e.g., 10 mg/kg or 25 mg/kg) for a defined period.[9]
-
-
Efficacy Evaluation:
-
Monitor the mean survival time and percentage increase in lifespan.
-
For solid tumor models, measure tumor volume and overall survival.
-
Quantitative Data Summary:
| Treatment Group | Outcome Measure | Result | Reference |
| DET (10 mg/kg) in Ascites Model | Mean Survival Time | Significantly increased vs. control | [9] |
| DET (25 mg/kg) in Solid Tumor Model | Overall Survival | Prolonged vs. control | [9] |
Conclusion
The in vivo animal model studies summarized in this document highlight the promising anticancer potential of this compound. Its ability to target key cancer-related signaling pathways, both as a single agent and in combination with established chemotherapeutics, warrants further investigation. The detailed protocols provided herein offer a foundation for researchers to further explore the therapeutic efficacy and mechanisms of action of this and related compounds in preclinical cancer models. Adherence to rigorous and well-documented experimental procedures is crucial for the generation of reproducible and translatable data in the pursuit of novel cancer therapies.
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Triple Negative Breast Cancer Using Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Isodeoxyelephantopin (IDOE) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone with demonstrated anti-cancer properties, in preclinical mouse models. The following protocols are based on peer-reviewed studies and are intended to guide researchers in designing and executing in vivo experiments.
Summary of In Vivo Dosing of this compound
This compound has been evaluated in vivo for its anti-tumor efficacy, both as a standalone agent and in combination with standard chemotherapeutic drugs. The primary route of administration in published studies is intraperitoneal (I.P.) injection.
Table 1: this compound Dosing Regimens in Mice
| Mouse Model | Cancer Type | Dosing | Administration Route | Vehicle | Frequency | Combination Agent | Reference |
| Nude Mice (Xenograft) | Triple-Negative Breast Cancer (MDA-MB-231) | 5 mg/kg | Intraperitoneal (I.P.) | Not explicitly stated | Every 3 days | Paclitaxel (B517696) (1 mg/kg) | [1][2][3] |
| Nude Mice (Xenograft) | Human Colon Cancer (HCT116) | 10 mg/kg | Intraperitoneal (I.P.) | Not explicitly stated | Every 2 days | Cisplatin (5 mg/kg) | [4][5][6] |
Note: While the vehicle for IDOE administration was not explicitly detailed in the referenced abstracts, a common vehicle for similar poorly water-soluble compounds in preclinical studies is a mixture of DMSO and a solubilizing agent like corn oil, ensuring the final DMSO concentration is non-toxic to the animals.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
This protocol is adapted from studies evaluating the synergistic effect of this compound with paclitaxel.
1. Materials:
-
This compound (IDOE)
-
Paclitaxel
-
Vehicle for injection (e.g., DMSO and corn oil)
-
MDA-MB-231 triple-negative breast cancer cells
-
Female BALB/c nude mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
2. Animal Model Preparation:
-
Subcutaneously inject 5 x 106 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomly assign mice to treatment groups (e.g., Vehicle control, IDOE alone, Paclitaxel alone, IDOE + Paclitaxel).
3. Drug Formulation and Administration:
-
Prepare a stock solution of IDOE in a suitable vehicle. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with a carrier like corn oil to the final concentration.
-
Administer IDOE at a dose of 5 mg/kg via intraperitoneal (I.P.) injection every 3 days.[1][2][3]
-
Administer Paclitaxel at a dose of 1 mg/kg via I.P. injection.
4. Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Evaluation of this compound in a Colon Cancer Xenograft Model
This protocol is based on research investigating the combination of this compound with cisplatin.
1. Materials:
-
This compound (ESI)
-
Cisplatin
-
Vehicle for injection
-
HCT116 human colon cancer cells
-
Nude mice
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
2. Animal Model Preparation:
-
Establish HCT116 xenografts by subcutaneously injecting 5 x 106 cells into the flank of each mouse.
-
Once tumors reach a suitable volume, randomize the mice into treatment cohorts.
3. Drug Formulation and Administration:
-
Prepare the IDOE formulation for I.P. injection.
-
Administer IDOE at a dose of 10 mg/kg via I.P. injection every 2 days.[4][5][6]
-
Administer Cisplatin at a dose of 5 mg/kg via I.P. injection.
4. Monitoring and Endpoint:
-
Monitor tumor growth and body weight throughout the experiment.
Signaling Pathways and Experimental Workflows
The anti-cancer effects of this compound are attributed to its modulation of several key signaling pathways. Below are visual representations of these pathways and a typical experimental workflow.
Pharmacokinetics
Currently, there is a lack of publicly available, detailed pharmacokinetic data for this compound in mice, including parameters such as Cmax, half-life, and bioavailability. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Safety and Toxicology
In the reported studies, the combination of this compound with paclitaxel was well-tolerated in mice, with no significant changes in body weight observed, suggesting a good safety profile at the effective doses.[1] However, comprehensive toxicology studies are necessary to fully establish the safety of this compound for potential clinical development.
Disclaimer: These protocols and notes are for informational purposes only and should be adapted to specific experimental needs and performed in accordance with institutional and national guidelines for animal welfare. Researchers should conduct their own literature review and risk assessments before commencing any new experimental protocol.
References
- 1. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells [frontiersin.org]
- 6. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Promising Agent for Inducing Apoptosis in Breast Cancer Cells
Application Notes and Protocols for Researchers
Isodeoxyelephantopin (B1158786) (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has emerged as a compound of significant interest in oncology research. Studies have demonstrated its potential to selectively induce apoptosis, or programmed cell death, in various breast cancer cell lines. These application notes provide a comprehensive overview of the effects of this compound and detailed protocols for key experiments to evaluate its apoptotic-inducing capabilities.
Data Presentation: Efficacy of this compound in Breast Cancer Cell Lines
The cytotoxic and apoptotic effects of this compound have been quantified across several breast cancer cell lines. The following tables summarize key findings from published research, offering a comparative look at its potency and effectiveness.
Table 1: IC50 Values of this compound and Related Compounds in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time (hours) |
| This compound | T47D | 1.3 µg/mL | 48 |
| Deoxyelephantopin (B1239436) | T47D | 1.86 µg/mL | 48[1] |
| Deoxyelephantopin | MDA-MB-231 | 11.24 µM | Not Specified[2] |
| Deoxyelephantopin | L-929 (Tumor Cell Line) | 11.2 µg/mL | Not Specified[3] |
| Deoxyelephantopin | MCF-7 | Synergistic with Doxorubicin | Not Specified[4] |
Table 2: this compound-Induced Apoptosis in Breast Cancer Cell Lines (Annexin V/PI Assay)
| Cell Line | This compound Concentration | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) |
| T47D | 1.3 µg/mL | 48 | 0.5 | 32.7 |
| MDA-MB-231 | 30 µg/mL (Methanol Extract) | 48 | 37.4 | 23.53[5] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression |
| BT-549 | This compound | Bcl-2 | Decreased[6] |
| BT-549 | This compound | Cleaved Caspase-3 | Increased[6] |
| MDA-MB-231 | This compound | Bcl-2 | Decreased[6] |
| MDA-MB-231 | This compound | Cleaved Caspase-3 | Increased[6] |
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through multiple signaling cascades. A key mechanism involves the inhibition of the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes cell survival. By blocking STAT3 phosphorylation, this compound downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade. Additionally, this compound has been shown to induce the generation of Reactive Oxygen Species (ROS), which can cause cellular damage and trigger apoptosis through oxidative stress.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of breast cancer cells by 50% (IC50).
Caption: Workflow for MTT cell viability assay.
Materials:
-
Breast cancer cell lines (e.g., T47D, MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing early and late apoptosis.
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., IC50 concentration) for 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins such as Bcl-2 and cleaved Caspase-3.
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated breast cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., Bcl-2 at 1:1000, cleaved Caspase-3 at 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control like β-actin.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using a fluorescent probe.
Materials:
-
Breast cancer cells
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Black 96-well plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound for the desired time.
-
Loading with DCFH-DA: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
These protocols provide a framework for investigating the pro-apoptotic effects of this compound in breast cancer cell lines. Researchers should optimize conditions such as cell seeding density, treatment concentrations, and incubation times for their specific experimental setup.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoagent deoxyelephantopin derivative inhibits triple negative breast cancer cell activity by inducing oxidative stress-mediated paraptosis-like cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Isodeoxyelephantopin: A Potent Inhibitor of NF-κB Mediated Inflammation
Application Note and Protocols for Researchers
Introduction
Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone, has demonstrated significant anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the investigation of IDET's mechanism of action, which primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibition of this key pathway leads to a downstream reduction in the production of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
Mechanism of Action: NF-κB Inhibition
This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling cascade. In unstimulated cells, NF-κB dimers, predominantly the p65/p50 heterodimer, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.
This compound intervenes in this pathway by inhibiting the phosphorylation and subsequent degradation of IκBα[1][2]. By preventing the breakdown of IκBα, IDET effectively traps the NF-κB complex in the cytoplasm, thereby blocking its nuclear translocation and the subsequent transcription of pro-inflammatory genes[1][2].
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various inflammatory markers.
Table 1: Predicted Inhibitory Concentration of this compound on NF-κB
| Compound | Predicted IC50 (µM) on NF-κB |
| This compound | 62.0321 |
Data derived from a Quantitative Structure-Activity Relationship (QSAR) model.
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| Control | - | ~0% |
| LPS (1 µg/mL) | - | 100% |
| LPS + this compound | 0.75 | ~80% |
| LPS + this compound | 1.5 | ~55% |
| LPS + this compound | 3 | ~30% |
Data estimated from graphical representations in scientific literature.[1]
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Secretion in Macrophages
| Cytokine | Treatment | Concentration (µM) | Secretion (% of LPS control) |
| TNF-α | LPS + this compound | 3 | ~40% |
| IL-6 | LPS + this compound | 0.75 | ~70% |
| LPS + this compound | 1.5 | ~45% | |
| LPS + this compound | 3 | ~25% |
Data estimated from graphical representations in scientific literature.[1][3]
Table 4: Densitometric Analysis of this compound's Effect on NF-κB Pathway Proteins (Hypothetical Representation)
| Protein | Treatment | Concentration (µM) | Relative Band Density (normalized to loading control) |
| p-IκBα | LPS | - | 1.00 |
| LPS + this compound | 3 | 0.25 | |
| Nuclear p65 | LPS | - | 1.00 |
| LPS + this compound | 3 | 0.30 |
This table illustrates the expected outcome of a quantitative Western blot analysis. Actual values will vary depending on experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.75, 1.5, 3 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine assays, 30-60 minutes for NF-κB pathway protein analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Standard: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in cell culture medium.
-
-
Procedure:
-
After cell treatment, collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
This protocol provides a general outline for a sandwich ELISA. Specific details may vary based on the commercial kit used.
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.
-
Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Assay Procedure:
-
Add 100 µL of cell culture supernatants and standards to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of a biotinylated detection antibody specific for the target cytokine to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of a substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Western Blot for Phospho-IκBα and Nuclear p65
This protocol allows for the detection of key proteins in the NF-κB signaling pathway.
-
Protein Extraction:
-
Cytoplasmic and Nuclear Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the cytoplasmic and nuclear fractions.
-
Whole-Cell Lysates: Alternatively, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-IκBα (for cytoplasmic or whole-cell lysates) or p65 (for nuclear extracts) overnight at 4°C. Use a loading control antibody (e.g., β-actin for cytoplasmic/whole-cell lysates or Lamin B1 for nuclear extracts) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates LPS-induced acute peritonitis by inhibiting NLRP3 inflammasome in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Anti-Angiogenic Effects of Isodeoxyelephantopin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isodeoxyelephantopin (IDET), a sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant interest in cancer research.[1][2] While its anti-proliferative and pro-apoptotic effects in various cancer cell lines are increasingly documented, its specific impact on tumor angiogenesis remains an area of active investigation. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This document provides a comprehensive overview of the current understanding of this compound's potential anti-angiogenic properties, focusing on its proposed mechanism of action through the inhibition of the STAT3 signaling pathway. Detailed protocols for key in vitro angiogenesis assays are provided to facilitate further research into the direct effects of this compound on endothelial cells.
Proposed Mechanism of Anti-Angiogenic Action
Current research suggests that this compound's anti-angiogenic effects are likely mediated through its modulation of key signaling pathways that are crucial for both cancer cell proliferation and the stimulation of new blood vessel growth.
Inhibition of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in promoting the expression of genes involved in cell proliferation, survival, and angiogenesis.[3][4] In various cancer cells, STAT3 is often constitutively activated. Studies have shown that this compound can inhibit the phosphorylation of STAT3 in a concentration-dependent manner in triple-negative breast cancer cells.[3] The inhibition of STAT3 phosphorylation is a critical step in blocking its downstream transcriptional activity.[3][4]
Activated STAT3 is known to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[4][5] By inhibiting STAT3 phosphorylation, this compound may indirectly suppress the production of VEGF by tumor cells, thereby reducing the stimulation of endothelial cell proliferation, migration, and tube formation.
Involvement of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is another transcription factor implicated in angiogenesis. The NF-κB pathway can be activated by various inflammatory stimuli and growth factors, leading to the transcription of genes that promote cell survival and inflammation, as well as angiogenesis.[1] Both this compound and its isomer, Deoxyelephantopin, have been shown to inhibit NF-κB activation in various cancer cells.[1][2] This inhibition can occur through the prevention of IκB-α phosphorylation and degradation, which is necessary for NF-κB to translocate to the nucleus and initiate gene transcription.[1] By suppressing the NF-κB pathway, this compound may further contribute to the reduction of pro-angiogenic factor expression.
Quantitative Data Summary
Direct quantitative data on the effect of this compound on in vitro angiogenesis assays using endothelial cells is currently limited in the public domain. The following table summarizes the known quantitative data regarding the inhibition of STAT3 phosphorylation by this compound in cancer cells, which provides an indirect measure of its anti-angiogenic potential.
| Cell Line | Treatment | Concentration | Effect on p-STAT3 | Reference |
| BT-549 (Triple-Negative Breast Cancer) | This compound | Concentration-dependent | Inhibition of STAT3 phosphorylation | [3] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | This compound | Concentration-dependent | Inhibition of STAT3 phosphorylation | [3] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to directly assess the anti-angiogenic effects of this compound on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well culture plates
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).
-
Plating: Gently add 100 µL of the cell suspension containing the desired concentration of this compound or vehicle control to each coated well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Quantification:
-
Brightfield Imaging: Visualize the tube formation using an inverted microscope. Capture images at 4x or 10x magnification.
-
Fluorescence Imaging (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes prior to imaging.
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Quantify parameters such as the total tube length, number of junctions, and number of meshes.
-
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" or scratch in a confluent monolayer, mimicking the migratory phase of angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound
-
24-well or 6-well culture plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Inverted microscope with time-lapse imaging capabilities
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well or 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh endothelial cell growth medium containing various concentrations of this compound or a vehicle control to the wells.
-
Imaging: Place the plate on an inverted microscope equipped with a live-cell imaging system. Capture images of the wound area at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24 hours.
-
Quantification: Measure the width of the wound at different time points using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Western Blot Analysis for Angiogenesis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in angiogenesis, such as VEGF and its receptor VEGFR2.
Materials:
-
HUVECs or other relevant cell types (e.g., cancer cells for VEGF secretion studies)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against VEGF, VEGFR2, p-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with various concentrations of this compound for a specified duration. After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-VEGF, anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the expression of the target protein to the loading control. For phosphorylated proteins, normalize to the total protein level.
Visualizations
Caption: Proposed mechanism of this compound's anti-angiogenic effect via STAT3 inhibition.
Caption: Workflow for investigating this compound's anti-angiogenic effects.
References
- 1. blog.biobide.com [blog.biobide.com]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isodeoxyelephantopin (IDOE) Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isodeoxyelephantopin (IDOE) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound (IDOE) in a cytotoxicity assay?
A1: For initial cytotoxicity screening of IDOE, a broad concentration range is recommended to determine the potency of the compound on a specific cell line. A common starting range is from 0.1 µM to 100 µM. Based on published data, the half-maximal inhibitory concentration (IC50) of IDOE can vary significantly depending on the cell line. For instance, in MDA-MB-231 triple-negative breast cancer cells, the IC50 has been reported to be around 50 µM after 48 hours of treatment[1]. In other cell lines, such as T47D breast cancer and A549 lung cancer cells, IDOE has also shown significant growth inhibitory effects[2][3].
Q2: How should I dissolve this compound (IDOE) for my experiments?
A2: this compound is a sesquiterpene lactone and is typically soluble in organic solvents. For in vitro assays, a common practice is to dissolve IDOE in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically below 0.5%, and ideally at or below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as the highest IDOE concentration) in your experimental setup.
Q3: Is this compound (IDOE) cytotoxic to normal, non-cancerous cells?
A3: Studies have suggested that IDOE exhibits selective cytotoxicity towards cancer cells. For example, it has been shown to have low toxicity to normal lymphocytes at concentrations that are cytotoxic to breast and lung cancer cells[2]. This cancer-specific cytotoxicity is a promising characteristic for a potential therapeutic agent. However, it is always recommended to test the cytotoxicity of IDOE on a relevant normal cell line in parallel with your cancer cell lines to determine its selectivity index for your specific experimental system.
Q4: Which signaling pathways are affected by this compound (IDOE)?
A4: this compound has been shown to modulate several signaling pathways that are crucial for cancer cell survival, proliferation, and invasion. The primary pathways affected include:
-
NF-κB Signaling Pathway: IDOE can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It has been shown to inhibit the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[4][5]
-
JNK Signaling Pathway: IDOE can activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[6]
-
STAT3 Signaling Pathway: IDOE has been found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in cancer and involved in cell proliferation and survival.[7]
-
Nrf2 Signaling Pathway: In some contexts, IDOE has been shown to induce protective autophagy in lung cancer cells through the Nrf2-p62-keap1 feedback loop.[8][9]
Data Presentation
Table 1: IC50 Values of this compound (IDOE) and Deoxyelephantopin (DET) in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| IDOE | Triple-Negative Breast Cancer | MDA-MB-231 | 50 | 48 | [1] |
| IDOE | Breast Carcinoma | T47D | Not specified | - | [2][3] |
| IDOE | Lung Carcinoma | A549 | Not specified | - | [2][3] |
| IDOE | Lung Cancer | H1299 | Dose-dependent decrease in viability | 24, 48 | [8] |
| DET | Colon Cancer | HCT116 | ~2.12 | 72 | [10] |
| DET | Colon Cancer | SW620 | Dose-dependent decrease in viability | 48 | [11] |
| DET | Colon Cancer | SW480 | Dose-dependent decrease in viability | 48 | [11] |
| DET | Colon Cancer | HCT15 | Dose-dependent decrease in viability | 48 | [11] |
Note: Deoxyelephantopin (DET) is a closely related structural isomer of IDOE and is often studied concurrently. Its IC50 values are included for comparative purposes.
Experimental Protocols
MTT Assay for Assessing IDOE Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (IDOE)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of IDOE in DMSO. Perform serial dilutions of the IDOE stock in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of IDOE. Include wells for untreated cells (medium only) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the log of IDOE concentration to determine the IC50 value.
LDH Assay for Assessing IDOE-Induced Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound (IDOE)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Complete cell culture medium (low serum recommended to reduce background)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to also include a positive control for maximum LDH release by treating a set of wells with a lysis buffer provided in the kit.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to subtract background.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and spontaneous LDH release from the experimental values and normalizing to the maximum LDH release.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting. |
| Pipetting errors with IDOE dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution. | |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Low or no cytotoxic effect observed | IDOE concentration is too low. | Test a wider and higher range of concentrations. |
| Cell line is resistant to IDOE. | Verify the sensitivity of your cell line or try a different, potentially more sensitive, cell line. | |
| Insufficient incubation time. | Increase the incubation time (e.g., test 24, 48, and 72 hours). | |
| IDOE degradation. | Prepare fresh dilutions of IDOE from a frozen stock for each experiment. Ensure proper storage of the stock solution. | |
| Precipitation of IDOE in culture medium | Poor solubility of IDOE at the tested concentration. | Ensure the stock solution in DMSO is fully dissolved before diluting in medium. Consider using a lower starting concentration or a different solvent system if compatible with the cells. |
| High background in MTT assay | Contamination of cell culture. | Regularly check for microbial contamination. |
| IDOE interferes with the MTT reagent. | Run a control with IDOE in cell-free medium to check for direct reduction of MTT. If interference is observed, consider using a different cytotoxicity assay (e.g., LDH or a fluorescence-based assay). | |
| High background in LDH assay | High serum concentration in the medium. | Use a lower percentage of serum in the culture medium during the assay. |
| Rough handling of cells. | Handle cells gently during medium changes and compound addition to avoid premature cell lysis. |
Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: IDOE inhibits the NF-κB signaling pathway.
Caption: IDOE modulates JNK and STAT3 signaling pathways.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Deoxyelephantopin Induces Apoptosis and Enhances Chemosensitivity of Colon Cancer via miR-205/Bcl2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Isodeoxyelephantopin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Isodeoxyelephantopin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitated immediately after I added it to my cell culture medium. What is the likely cause?
A1: Immediate precipitation of this compound upon its addition to aqueous cell culture media is a common issue, primarily due to its hydrophobic nature as a sesquiterpene lactone. This phenomenon, often termed "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO concentration is diluted. Several factors can contribute to this problem:
-
Low Aqueous Solubility : Many small molecule inhibitors, including this compound, are hydrophobic and have limited solubility in water-based solutions like cell culture media.
-
Solvent Shock : When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into the aqueous medium, the sudden change in solvent polarity can cause the compound to precipitate out of the solution.
-
High Final Concentration : The intended final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.
-
Media Components : Components within the cell culture media, such as salts and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.
-
Temperature of Media : Adding the compound stock to cold media can decrease its solubility.
Q2: How can I prevent my this compound from precipitating in the cell culture medium?
A2: To improve the solubility of this compound and prevent precipitation, consider the following strategies:
-
Optimize Solvent Use : While DMSO is a common and effective solvent for this compound, it is crucial to keep the final concentration in the cell culture medium as low as possible, ideally below 0.1% and not exceeding 0.5%, to minimize both precipitation and potential cytotoxicity.
-
Perform Serial Dilutions : Instead of a single-step dilution of your concentrated DMSO stock directly into a large volume of media, perform intermediate serial dilutions in pre-warmed (37°C) culture media. This gradual reduction in DMSO concentration helps to avoid "solvent shock".
-
Pre-warm the Media : Always use cell culture media that has been pre-warmed to 37°C for your dilutions.
-
Proper Mixing : When adding the this compound stock or its dilutions to the media, add it dropwise while gently vortexing or swirling the media to ensure rapid and uniform distribution.
-
Check Stock Solution Clarity : Before preparing dilutions, ensure your stock solution of this compound in DMSO is fully dissolved. If you observe any crystals, you can try gentle warming in a 37°C water bath or brief sonication to aid dissolution.
Q3: What is a reliable method for preparing this compound for a cell culture experiment?
A3: A common and effective method involves creating a high-concentration stock solution in an appropriate organic solvent, followed by careful dilution into the culture medium. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. These include the inhibition of the NF-κB and STAT3 pathways, and the activation of the JNK/AP-1 pathway, often mediated by an increase in reactive oxygen species (ROS).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock : Rapid change in solvent polarity. | Perform serial dilutions of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing. |
| High Final Concentration : Exceeds aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration. | |
| Cold Media : Lower temperature reduces solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Stock solution is cloudy or contains visible particles. | Incomplete Dissolution : Compound has not fully dissolved in the solvent. | Gently warm the stock solution in a 37°C water bath. Briefly sonicate the stock solution. |
| Precipitation during Storage : Compound has come out of solution over time. | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. | |
| Precipitation occurs over time in the incubator. | Compound Instability : Degradation of the compound in the culture medium. | Consider replenishing the compound by changing the medium at regular intervals if the experimental design allows. |
| Interaction with Serum Proteins : Proteins in the serum may bind to the compound and cause it to precipitate. | If possible for your experiment, try reducing the serum concentration. Alternatively, pre-incubate the compound in a small volume of serum before diluting it into the rest of the medium. |
Quantitative Data
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Molarity | Notes |
| DMSO | 55 mg/mL[1] | 159.72 mM[1] | Sonication is recommended to aid dissolution[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol describes a general method for preparing this compound for addition to cell cultures, minimizing the risk of precipitation.
-
Prepare a High-Concentration Stock Solution :
-
Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 100 mM)[2].
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming at 37°C.
-
-
Create Intermediate Dilutions :
-
Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.
-
To minimize "solvent shock," first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 10 mM or 1 mM).
-
Then, perform a serial dilution of the intermediate DMSO stock in the pre-warmed complete culture medium. For example, add a small volume of the 1 mM stock to a larger volume of medium.
-
-
Prepare the Final Working Solution :
-
Add a small volume of the final intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration.
-
Ensure the final DMSO concentration in the culture is below 0.5%, and ideally below 0.1%.
-
Gently swirl the plates to mix.
-
-
Final Check :
-
After dilution, visually inspect the medium in the wells for any signs of precipitation. If the solution is clear, you can proceed with your experiment.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used to deliver the this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound's effects on key signaling pathways.
References
Isodeoxyelephantopin Stability and Degradation Technical Support Center
Welcome to the technical support center for isodeoxyelephantopin (B1158786). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in aqueous solutions. Below, you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided herein is based on the chemical properties of its isomer, deoxyelephantopin, other sesquiterpene lactones with similar structural features (germacrane skeleton and α-methylene-γ-lactone moiety), and general principles of chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous experimental solutions?
A1: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: this compound, like other sesquiterpene lactones containing a lactone ring, is susceptible to hydrolysis under both acidic and alkaline conditions. The α-methylene-γ-lactone moiety is particularly reactive.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What could be the cause and how can I prevent it?
A2: A decrease in concentration suggests degradation. To mitigate this:
-
Storage Conditions: Store stock solutions in a tightly sealed vial at low temperatures (-20°C or -80°C) to minimize thermal degradation.
-
Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol, and store them in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound in my cell culture media?
A3: Yes, instability in aqueous media like cell culture medium can lead to inconsistent results. The physiological pH (around 7.4) and temperature (37°C) of cell culture conditions can promote hydrolysis of the lactone ring. It is advisable to:
-
Prepare fresh working solutions of this compound immediately before each experiment.
-
Minimize the incubation time of the compound in the aqueous medium whenever possible.
-
Consider conducting a time-course experiment to assess the stability of this compound in your specific cell culture medium.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively reported, based on its structure, potential degradation pathways include:
-
Hydrolysis: Opening of the γ-lactone ring to form a hydroxy carboxylic acid.
-
Michael Addition: The reactive α-methylene-γ-lactone moiety can react with nucleophiles, such as thiols (e.g., glutathione (B108866) in biological systems), leading to the formation of adducts.
-
Isomerization/Rearrangement: Germacranolides can undergo acid-catalyzed rearrangements.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in an experiment.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis at physiological or extreme pH. | Prepare fresh solutions for each experiment. If possible, adjust the pH of the buffer to a more neutral and stable range if the experiment allows. |
| High incubation temperature. | If the experimental protocol allows, consider running control experiments at a lower temperature to assess the impact of thermal degradation. |
| Presence of nucleophiles in the medium. | Be aware of components in your medium that could react with the α-methylene-γ-lactone group. |
Issue 2: Appearance of unknown peaks in HPLC analysis of an this compound sample.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound. | Analyze the sample using LC-MS to determine the mass of the unknown peaks and infer potential degradation products (e.g., addition of a water molecule for hydrolysis). |
| Photodegradation. | Ensure samples are protected from light during storage and handling. |
| Contamination. | Review sample preparation procedures to rule out sources of contamination. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C
Disclaimer: The following data is hypothetical and intended for illustrative purposes to guide experimental design. Actual stability should be determined experimentally.
| pH | Half-life (t½) in hours (approx.) | Potential Primary Degradation Pathway |
| 3 | 12 | Acid-catalyzed hydrolysis of the lactone ring. |
| 5 | 48 | Slower hydrolysis. |
| 7.4 | 24 | Base-catalyzed hydrolysis of the lactone ring. |
| 9 | 6 | Rapid base-catalyzed hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound powder to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol:water) to UV light (254 nm) in a photostability chamber for a defined period.
-
Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to assess the extent of degradation and identify degradation products.
Protocol 2: Stability Analysis of this compound in Aqueous Solution by RP-HPLC
This protocol describes a method for quantifying this compound to assess its stability over time.[1][2]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
2-Propanol (HPLC grade)
-
Water (HPLC grade)
-
RP-HPLC system with a C18 column (e.g., Phenomenex Luna C-18, 250 x 4.6 mm, 5 µm) and UV detector.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of water:acetonitrile:2-propanol (66:20:14, v/v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile:water (34:66, v/v) and create a series of dilutions for a calibration curve.
-
Sample Preparation: Prepare your experimental samples containing this compound in the aqueous solution of interest. At various time points, take an aliquot and dilute it with the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 210 nm
-
Column temperature: 30°C
-
-
Data Analysis: Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve. Plot the concentration versus time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
How to determine the optimal treatment duration for Isodeoxyelephantopin
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for Isodeoxyelephantopin (IDET) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDET) and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a natural compound extracted from plants of the Elephantopus genus.[1][2] It has demonstrated anti-cancer properties by targeting multiple signaling pathways involved in cancer progression.[1][3][2] IDET has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis by modulating pathways such as NF-κB, STAT3, and MAPK.[1][3][4][5]
Q2: Why is determining the optimal treatment duration for IDET crucial?
The optimal treatment duration is critical for observing the desired biological effect without inducing off-target effects or cellular stress that could confound experimental results. The effects of IDET are both time and concentration-dependent.[1] For instance, cell cycle arrest might be observed at earlier time points, while apoptosis is more prominent after longer exposure.[1]
Q3: What are the typical treatment durations reported in the literature for IDET?
Reported treatment durations for IDET in in vitro studies typically range from 24 to 72 hours.[6] For example, a 48-hour treatment was sufficient to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells by 50% at a concentration of 50 µM.[7] In other studies, effects on cell cycle arrest and apoptosis in various cancer cell lines were observed at 24, 48, and 72 hours.[1][6]
Q4: What factors influence the optimal treatment duration?
Several factors can influence the optimal treatment duration:
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Cell Line: Different cancer cell lines exhibit varying sensitivities to IDET.[1]
-
IDET Concentration: The concentration of IDET used will directly impact the time required to observe an effect. Higher concentrations may produce effects more rapidly.
-
Biological Endpoint: The specific cellular event being measured (e.g., cell viability, apoptosis, protein expression) will dictate the necessary incubation time. Early events like changes in protein phosphorylation may be detected within hours, while apoptosis might take 24-48 hours to become apparent.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability results. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and consistent cell numbers across all wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination. | Regularly check cell cultures for any signs of microbial contamination. | |
| No significant difference between control and IDET-treated cells. | Treatment duration is too short. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time point. |
| IDET concentration is too low. | Conduct a dose-response experiment to determine the IC50 value for your specific cell line. | |
| Cell line is resistant to IDET. | Consider using a different cell line or investigating the mechanisms of resistance. | |
| Unexpected cell death in control group. | Sub-optimal cell culture conditions. | Ensure proper incubator settings (temperature, CO2, humidity) and use fresh, high-quality culture media. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1%). Run a solvent-only control. |
Experimental Workflow for Determining Optimal Treatment Duration
To determine the optimal treatment duration for IDET in your specific experimental system, a systematic approach is recommended. This involves conducting both a dose-response and a time-course experiment.
Workflow for determining optimal IDET treatment duration.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability.[9]
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of IDET and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10][11]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with IDET for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Summary of IDET Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Duration | Effect |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 µM | 48h | 50% inhibition of cell proliferation[7] |
| T47D | Breast Carcinoma | 1.3 µg/mL | 48h | G2/M phase arrest, caspase-3-mediated apoptosis[1][6] |
| A549 | Lung Carcinoma | 10.46 µg/mL | 48h | G2/M phase arrest[1][6] |
| CNE1, SUNE1 | Nasopharyngeal Carcinoma | 4-12 µM | - | Time and concentration-dependent G2/M phase arrest[1] |
| HCT116 | Colorectal Cancer | - | - | Increased ROS, JNK activation, enhanced cisplatin (B142131) cytotoxicity[1][12] |
| SiHa | Cervical Carcinoma | 4.14 µg/mL | 48h | G2/M phase arrest, apoptosis[1] |
Signaling Pathways Modulated by this compound
IDET exerts its anti-cancer effects by modulating several key signaling pathways that are often deregulated in cancer.
Key signaling pathways modulated by this compound.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. japsr.in [japsr.in]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. agilent.com [agilent.com]
- 11. Apoptosis assay kits | Abcam [abcam.com]
- 12. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isodeoxyelephantopin-Induced Cellular Stress Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for managing experiments involving Isodeoxyelephantopin (IDOE). The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues that may arise during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and what is its primary mechanism of action?
A1: this compound (IDOE) is a sesquiterpene lactone, a natural compound often isolated from plants of the Elephantopus genus.[1][2] Its primary mechanism of action as an anti-cancer agent involves the induction of cellular stress, leading to apoptosis (programmed cell death), autophagy, and cell cycle arrest in various cancer cell lines.[1][3] IDOE exerts these effects by modulating multiple signaling pathways, including the inhibition of NF-κB and STAT3, and the activation of MAPK pathways such as JNK and p38.[1][2]
Q2: How should I prepare a stock solution of IDOE?
A2: IDOE is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cellular effects of IDOE treatment?
A3: Treatment of cancer cells with IDOE is expected to lead to a dose- and time-dependent decrease in cell viability.[4] This is often accompanied by morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.[5] Furthermore, IDOE can induce cell cycle arrest, commonly at the G2/M phase, and trigger autophagy as a cellular stress response.[1][6] An increase in intracellular reactive oxygen species (ROS) is also a key outcome of IDOE treatment.[7]
Q4: Which signaling pathways are most affected by IDOE?
A4: IDOE significantly impacts several critical signaling pathways involved in cell survival and proliferation. It is a known inhibitor of the NF-κB signaling pathway, preventing the nuclear translocation of NF-κB subunits.[2][8] Additionally, IDOE activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are associated with stress responses and apoptosis.[7] The compound also influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed in MTT Assay
| Possible Cause | Troubleshooting Step |
| IDOE Precipitation: IDOE may precipitate out of the cell culture medium, reducing its effective concentration. | Visually inspect the culture medium for any precipitate after adding the IDOE solution. Prepare a fresh, highly concentrated stock solution in DMSO and ensure rapid and thorough mixing when diluting into the medium. The final DMSO concentration should be kept below 0.5%. |
| Suboptimal Concentration or Incubation Time: The concentration of IDOE may be too low, or the incubation time too short to induce a significant cytotoxic effect. | Perform a dose-response experiment with a wide range of IDOE concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line. |
| Cell Line Resistance: The cell line being used may be resistant to IDOE-induced cytotoxicity. | If possible, test IDOE on a different, more sensitive cancer cell line as a positive control. |
| Inaccurate Cell Seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. Avoid using the outer wells of the plate, which are prone to evaporation. |
Issue 2: Difficulty in Detecting Apoptosis with Annexin V/PI Staining
| Possible Cause | Troubleshooting Step |
| Incorrect Gating in Flow Cytometry: Improperly set gates can lead to inaccurate quantification of apoptotic cells. | Use unstained and single-stained (Annexin V only and PI only) controls to set the gates correctly before analyzing your experimental samples. |
| Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps. | Be gentle when washing cells and consider collecting the supernatant to include detached apoptotic cells in the analysis. |
| Late-Stage Apoptosis/Necrosis: If the IDOE treatment is too harsh or prolonged, a majority of cells may be in late apoptosis or necrosis, staining positive for both Annexin V and PI. | Perform a time-course experiment to capture cells in the early stages of apoptosis (Annexin V positive, PI negative). |
| Reagent Issues: The Annexin V binding buffer may lack sufficient calcium, or the reagents may have expired. | Ensure the binding buffer contains an adequate concentration of calcium and that all reagents are within their expiration dates and have been stored correctly. |
Issue 3: Inconclusive Western Blot Results for Signaling Pathway Proteins (e.g., p-JNK, p-p38, NF-κB)
| Possible Cause | Troubleshooting Step |
| Low Protein Expression: The target protein may be expressed at low levels in your cell line, or the IDOE-induced change may be transient. | Increase the amount of protein loaded onto the gel. Perform a time-course experiment to identify the peak time for protein phosphorylation or degradation. |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may not be optimal. | Titrate the primary and secondary antibodies to determine the optimal working concentration for your experimental setup. |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can result in weak or no signal. | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage, buffer composition) as needed. |
| Incorrect Buffer Composition: The presence of sodium azide (B81097) in buffers can inhibit HRP-conjugated secondary antibodies. | Ensure that all buffers used with HRP-conjugated antibodies are free of sodium azide. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for IDOE in different cancer cell lines. Researchers should determine the IC50 for their specific cell line and experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 72 | ~12.5 | [4] |
| A549 | Lung Carcinoma | 48 | 10.46 µg/mL (~29 µM) | [6] |
| T47D | Breast Carcinoma | 48 | 1.3 µg/mL (~3.6 µM) | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 50 | [5] |
Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions.
Table 2: Expected Quantitative Changes in Cellular Markers Upon IDOE Treatment
This table provides a summary of the expected changes in key cellular markers following treatment with an effective concentration of IDOE. Researchers should quantify these changes in their own experiments.
| Marker | Expected Change | Method of Detection |
| Bax/Bcl-2 Ratio | Increase | Western Blot, qRT-PCR[9][10] |
| Cell Population in G2/M Phase | Increase | Flow Cytometry (Propidium Iodide Staining)[11][12] |
| Intracellular ROS Levels | Increase | Flow Cytometry, Fluorescence Microscopy (DCFH-DA Staining)[3][13] |
| LC3-II/LC3-I Ratio | Increase | Western Blot[14][15] |
| Phosphorylated JNK (p-JNK) | Increase | Western Blot[7] |
| Phosphorylated p38 (p-p38) | Increase | Western Blot[1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
IDOE Treatment: Treat the cells with various concentrations of IDOE (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Treat cells with IDOE at the desired concentration and for the optimal time determined from viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA, being careful to neutralize the trypsin promptly.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Measurement of Intracellular ROS using DCFH-DA
-
Cell Treatment: Treat cells with IDOE for the desired time period. Include a positive control (e.g., H2O2) and a negative control (untreated cells).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add DCFH-DA solution (final concentration 10-20 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[3][13]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.[3][13] For flow cytometry, harvest the cells and resuspend them in PBS for analysis.
Protocol 4: Detection of Autophagy by LC3-II Western Blot
-
Cell Treatment: Treat cells with IDOE. To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the IDOE treatment.[14][15]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 12-15% polyacrylamide gel.[15]
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.
Mandatory Visualizations
Caption: IDOE-induced signaling pathways leading to cellular stress responses.
Caption: General experimental workflow for studying IDOE's effects.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mcijournal.com [mcijournal.com]
- 10. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.abclonal.com [blog.abclonal.com]
Problems with Isodeoxyelephantopin batch-to-batch variability
Welcome to the technical support center for Isodeoxyelephantopin (IDET). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the reliability and reproducibility of experiments involving this promising natural product.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the IC50 value of this compound against our cancer cell line between different batches. What could be the cause?
A1: Batch-to-batch variability in the biological activity of natural products like this compound is a common challenge. Several factors can contribute to inconsistent IC50 values:
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Purity of the Compound: The most significant factor is the purity of the this compound batch. Impurities from the extraction and purification process can have their own biological effects, either synergistic or antagonistic, leading to altered potency.[1]
-
Presence of Isomers: this compound is an isomer of Deoxyelephantopin. Incomplete separation during purification can result in varying ratios of these isomers in different batches, potentially affecting biological activity.
-
Degradation of the Compound: this compound, like many sesquiterpene lactones, can be susceptible to degradation if not stored properly.[2] Exposure to light, high temperatures, or inappropriate solvents can lead to a loss of activity.
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Experimental Conditions: Variations in experimental protocols, such as cell passage number, seeding density, incubation time, and the specific assay used, can all contribute to shifts in IC50 values.[1][3]
Q2: How can we verify the purity and identity of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on each new batch of this compound. A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a reliable way to assess purity and confirm the identity of the compound.[4][5] A certificate of analysis (CofA) from the supplier should also be reviewed, which typically includes purity data from HPLC or other analytical techniques.[6][7][8][9]
Q3: What are the best practices for storing and handling this compound to ensure its stability?
A3: To maintain the integrity of this compound, follow these storage guidelines:
-
Solid Form: Store the solid compound in a tightly sealed vial at -20°C, protected from light.[10]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[10]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of diluted solutions in aqueous media, as this can lead to hydrolysis and degradation.[2]
Q4: We are having trouble dissolving this compound in our cell culture medium. What do you recommend?
A4: this compound is a lipophilic compound and may have limited solubility in aqueous solutions. The recommended approach is to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[11] This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[11] Gentle warming and vortexing can aid in the initial dissolution in DMSO.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
This guide provides a systematic approach to troubleshooting variability in IC50 values obtained from cytotoxicity assays.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A stepwise workflow to diagnose and resolve inconsistent IC50 values.
Guide 2: Unexpected Results in Signaling Pathway Analysis (Western Blot)
This guide addresses common issues when investigating the effect of this compound on signaling pathways like STAT3 and NF-κB.
| Issue | Potential Cause | Recommended Solution |
| No change in phosphorylation of target protein (e.g., p-STAT3) | 1. Inactive Compound: The this compound batch may be degraded or of low purity. 2. Suboptimal Concentration: The concentration used may be too low to elicit a response. 3. Incorrect Timing: The time point of cell lysis may not be optimal to observe the effect. | 1. Verify the purity and integrity of the compound using HPLC. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Conduct a time-course experiment to identify the peak of activity. |
| High background or non-specific bands | 1. Antibody Issues: The primary or secondary antibody may have poor specificity or be used at too high a concentration. 2. Insufficient Blocking: The blocking step may be inadequate. | 1. Optimize antibody concentrations and consider using a different antibody clone. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Inconsistent loading between lanes | 1. Inaccurate Protein Quantification: The protein concentration of the lysates may not be accurate. 2. Pipetting Errors: Inconsistent volumes loaded onto the gel. | 1. Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. 2. Use calibrated pipettes and ensure careful loading of each lane. Always normalize to a loading control like β-actin or GAPDH. |
Data Presentation
Table 1: Quality Control Parameters for this compound Analysis by RP-HPLC
This table summarizes the key parameters from a validated RP-HPLC method for the analysis of this compound.[4][5]
| Parameter | Value |
| Column | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water: Acetonitrile: 2-Propanol (66:20:14, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time | ~14.75 min |
| Linearity Range | 0.516 - 3.096 µg/mL (r² ≥ 0.99) |
| Limit of Detection (LOD) | 0.151 µg/mL |
| Limit of Quantification (LOQ) | 0.457 µg/mL |
| Recovery | 95.23% - 102.25% |
| Intra-day Precision (%RSD) | < 0.57% |
| Inter-day Precision (%RSD) | < 0.94% |
Table 2: Illustrative IC50 Values of this compound in Different Cancer Cell Lines
This table provides a summary of reported IC50 values to serve as a reference. Note that these values can vary based on experimental conditions.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A549 | Lung Cancer | 10.46 | TargetMol |
| T47D | Breast Cancer | 1.3 | TargetMol |
| HCT116 | Colon Cancer | Varies (time-dependent) | [12] |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by RP-HPLC
This protocol is adapted from a validated method for the simultaneous analysis of Deoxyelephantopin and this compound.[4][5]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in HPLC-grade methanol (B129727) or acetonitrile.
-
Perform serial dilutions to create a series of standards within the linear range (e.g., 0.5 to 3.0 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the this compound batch to be tested in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Use the parameters outlined in Table 1 .
-
Inject 20 µL of the standard and sample solutions.
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample solution based on the calibration curve.
-
Calculate the purity of the batch as a percentage.
-
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of STAT3 at Tyr705.
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., one with known STAT3 activation) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin) to ensure equal loading.
-
Quantify band intensities using densitometry software.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways.[13][14]
Caption: Key signaling pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. biocrick.com [biocrick.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for DMSO toxicity in Isodeoxyelephantopin experiments
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and protocols for controlling the effects of the experimental solvent, Dimethyl Sulfoxide (B87167) (DMSO), in Isodeoxyelephantopin (IDOE) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and why is it studied?
This compound (IDOE) is a bioactive sesquiterpene lactone, a type of natural compound isolated from plants like Elephantopus scaber.[1][2][3] It has garnered significant interest in cancer research for its ability to induce apoptosis (programmed cell death), inhibit tumor cell invasion, and suppress signaling pathways crucial for cancer progression.[1][4][5]
Q2: Why is DMSO used as a solvent for IDOE?
Like many organic compounds, IDOE has low solubility in aqueous solutions such as cell culture media. DMSO is a powerful polar, aprotic solvent capable of dissolving IDOE, allowing for the preparation of concentrated stock solutions.[6] This enables the subsequent dilution to working concentrations in experimental assays.
Q3: What is a "vehicle control" and why is it critical for my IDOE experiment?
A vehicle control is an experimental group treated with the solvent (the "vehicle") used to dissolve the test compound, at the exact same concentration as the experimental group, but without the compound itself.[7][8] This control is absolutely essential to distinguish the biological effects of IDOE from any potential effects caused by the DMSO solvent.[9] Any cellular response observed in the vehicle control group can be attributed to DMSO, allowing you to isolate and accurately measure the net effect of IDOE.
Q4: What are the known biological effects of DMSO?
While often used as a solvent, DMSO is not biologically inert.[10] At concentrations above a certain threshold, it can cause significant cytotoxicity, induce apoptosis, and lead to cell cycle arrest.[11][12] It can also make cell membranes more permeable and has been reported to have anti-inflammatory and analgesic properties.[10][13] Therefore, assuming its effects are negligible without proper controls can lead to inaccurate interpretation of results.
Q5: What is the maximum recommended concentration of DMSO for in vitro experiments?
The maximum tolerated concentration of DMSO is highly dependent on the cell type and the duration of exposure.[11] Some robust, immortalized cell lines can tolerate up to 0.5% or even 1% DMSO for short periods, while more sensitive cells, like primary cells, may show toxicity at concentrations below 0.1%.[14] A widely accepted "safe" concentration for most cell lines is at or below 0.1% (v/v).[11][15] It is always best practice to perform a preliminary toxicity assay to determine the safe concentration for your specific cell line and experimental duration.[7][16]
Data Presentation: Recommended DMSO Concentrations & IDOE Potency
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Concentration | Recommendation Level | Expected Impact & Use Case | Citations |
| ≤ 0.1% | Highly Recommended | Generally considered non-toxic with minimal effects on cell viability or gene expression. Ideal for all experiments, especially long-term (>24h) assays or with sensitive cell lines. | [11][15] |
| 0.1% - 0.5% | Acceptable with Controls | Generally tolerated by most robust, immortalized cell lines for standard assay durations (24-72h). A vehicle control is mandatory. | [11][14][17] |
| 0.5% - 1.0% | Use with Caution | May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines. Only use if required for solubility and for short-term assays. A dose-response toxicity test is essential. | [7][14][18] |
| > 1.0% | Not Recommended | Significant cytotoxicity is common. Can induce major cellular changes, including cell cycle arrest and apoptosis, which will confound results. | [12][18] |
Table 2: Example IC50 Values for this compound (IDOE)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values provide context for typical experimental concentrations.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| A549 | Lung Carcinoma | 10.46 | [6][19] |
| T47D | Breast Carcinoma | 1.3 | [6][19] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~17.2 (50 µM) | [5] |
Experimental Protocols & Workflows
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol should be performed for your specific cell line before starting IDOE experiments to identify the highest concentration of DMSO that does not significantly affect cell viability.
Methodology:
-
Cell Plating: Seed your cells in a 96-well plate at the density typically used for your viability assays. Allow the cells to adhere and resume logarithmic growth (usually 18-24 hours).
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include: 0% (medium-only control), 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%.[7]
-
Treatment: Carefully remove the old medium from the cells and replace it with the prepared DMSO dilutions. Ensure at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the longest duration planned for your IDOE experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or resazurin-based assay according to the manufacturer's protocol.
-
Data Analysis: Normalize the results to the medium-only control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is generally considered safe for your subsequent experiments.
Diagram 1: Experimental Workflow for a Controlled IDOE Study
Caption: Workflow for setting up properly controlled IDOE experiments.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| High cell death in both IDOE-treated and vehicle control groups. | The final DMSO concentration is too high for your cell line.[16] | 1. Verify Calculations: Double-check your dilution math. 2. Perform Dose-Response: Use Protocol 1 to find the non-toxic DMSO concentration for your cells.[7] 3. Increase Stock Concentration: Prepare a more concentrated IDOE stock solution in 100% DMSO. This allows you to add a smaller volume to your media to reach the desired final IDOE concentration while keeping the final DMSO concentration within a safe range (e.g., ≤ 0.1%).[8][20] |
| The vehicle control group shows a significant biological effect (e.g., altered signaling, reduced proliferation) compared to the untreated (media-only) control. | This indicates that the DMSO concentration, while not overtly cytotoxic, is still biologically active under your experimental conditions.[16] | 1. Lower DMSO Concentration: Your primary goal should be to reduce the final DMSO concentration to a level where it has no detectable effect compared to the untreated control. 2. Acknowledge and Compare: If lowering the concentration is not possible due to solubility issues, you must proceed by comparing the IDOE treatment group directly to the vehicle control group, not the untreated control. The difference between these two groups represents the true effect of IDOE. |
| My IDOE compound precipitates when I add it to the culture medium. | The final concentration of DMSO is too low to maintain IDOE's solubility in the aqueous media. | 1. Check Stock Solution: Ensure your 100% DMSO stock is fully dissolved. Gentle warming or sonication can help. 2. Modify Dilution Method: Instead of adding a small volume of stock directly to a large volume of media, try adding the stock to a smaller volume of media first, mix thoroughly, and then bring it up to the final volume.[14] |
IDOE Mechanism of Action: Signaling Pathway
IDOE exerts its anti-cancer effects by modulating multiple signaling pathways. A primary mechanism is the suppression of the Nuclear Factor-kappaB (NF-κB) pathway, which is a key regulator of inflammation, cell survival, and proliferation.[1][2][4] IDOE has been shown to inhibit IκBα kinase (IKK), which prevents the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of target genes.[2]
Diagram 2: IDOE Inhibition of the Canonical NF-κB Pathway
Caption: IDOE inhibits the NF-κB pathway by blocking IKK activation.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 19. researchgate.net [researchgate.net]
- 20. Reddit - The heart of the internet [reddit.com]
Interpreting unexpected results in Isodeoxyelephantopin cell cycle analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during cell cycle analysis of cells treated with Isodeoxyelephantopin (IDOE).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound (IDOE) on the cell cycle of cancer cells?
A1: Based on current research, IDOE, a sesquiterpene lactone, is expected to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][2] This effect is often dose- and time-dependent and can be associated with the induction of apoptosis.[3][4]
Q2: I'm observing a significant increase in the sub-G1 peak after IDOE treatment. What does this indicate?
A2: A prominent sub-G1 peak is typically indicative of apoptotic cells with fragmented DNA. IDOE is known to induce apoptosis through multiple mechanisms, including the activation of caspase-3.[3][5] An increase in the sub-G1 population is therefore a plausible, and often expected, outcome of IDOE treatment, especially at higher concentrations or after longer incubation times.
Q3: My cell cycle histogram for IDOE-treated cells does not show clear G0/G1, S, and G2/M peaks. What could be the problem?
A3: Poor resolution of cell cycle phases can stem from several factors. Ensure your samples are run at a low flow rate on the cytometer, as high flow rates can increase the coefficient of variation (CV) and decrease resolution.[6] Also, verify that the cells were harvested during the exponential growth phase to ensure all cell cycle phases are well-represented. Insufficient staining with the DNA dye (e.g., Propidium Iodide) can also lead to poor resolution.[6]
Q4: Can IDOE treatment cause cell cycle arrest in non-cancerous cell lines?
A4: The effects of IDOE can be cell-type specific. For instance, while IDOE induced G2/M arrest in CNE1 and SUNE1 cancer cell lines, it did not cause cell cycle arrest in NP69 normal nasopharyngeal cells.[2] It has also been reported to be non-toxic to normal lymphocytes.[3][4] It is crucial to establish a baseline and dose-response for each cell line used.
Troubleshooting Guide for Unexpected Results
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No G2/M arrest observed after IDOE treatment | 1. Sub-optimal IDOE concentration or incubation time: The effect is dose- and time-dependent.[3] 2. Cell line resistance: Some cell lines may be less sensitive to IDOE. 3. IDOE degradation: Improper storage or handling of the compound. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Verify the sensitivity of your cell line using a positive control for G2/M arrest. 3. Ensure IDOE is stored correctly and prepare fresh solutions for each experiment. |
| High Coefficient of Variation (CV) in G0/G1 peak | 1. High flow rate: Running samples too quickly reduces measurement precision.[7] 2. Improper instrument settings: Incorrect voltage or compensation settings. 3. Cell clumps (aggregates): Aggregates can be misinterpreted as cells in G2/M.[7] | 1. Use the lowest possible flow rate on the cytometer. 2. Calibrate the instrument using beads and appropriate controls. 3. Filter cells through a nylon mesh before acquisition. Use doublet discrimination gating (e.g., FSC-A vs. FSC-H) during analysis.[8] |
| Disappearance of the G2/M peak | 1. Cell contact inhibition: High cell density can cause cells to exit the cell cycle.[7] 2. Nutrient depletion: Lack of nutrients in the culture medium can lead to cell cycle arrest in G0/G1.[7] 3. Apoptosis: At high concentrations, IDOE may induce widespread apoptosis, depleting the G2/M population. | 1. Ensure cells are seeded at an appropriate density to prevent contact inhibition before analysis.[7] 2. Replenish culture media as needed and ensure it is not expired. 3. Analyze for apoptotic markers (e.g., Annexin V staining) in parallel with cell cycle analysis. |
| High background noise or non-specific staining | 1. RNA contamination: Propidium Iodide (PI) can bind to double-stranded RNA.[9][10] 2. Cell debris: Debris can non-specifically bind the dye. 3. Excessive dye concentration: Too much PI can lead to high background. | 1. Always include an RNase A treatment step in your staining protocol.[10][11] 2. Gate out debris based on forward and side scatter properties. 3. Titrate the DNA staining dye to find the optimal concentration. |
Data on IDOE-Induced Cell Cycle Arrest
The following table summarizes the effects of this compound on cell cycle distribution in different cancer cell lines as reported in the literature.
| Cell Line | Concentration | Incubation Time | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| A549 (Lung Carcinoma) | Control | 48h | 58.1 | 25.4 | 16.5 | [3] |
| 10.46 µg/mL | 48h | 24.3 | 21.2 | 54.5 | [3] | |
| T47D (Breast Carcinoma) | Control | 48h | 52.3 | 31.2 | 16.5 | [3] |
| 1.3 µg/mL | 48h | 19.8 | 25.1 | 55.1 | [3] | |
| CNE1 (Nasopharyngeal) | 8 µM | 2h | - | - | Increased | [2] |
| SUNE1 (Nasopharyngeal) | 8 µM | 2h | - | - | Increased | [2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that prevents confluence by the end of the experiment. Allow cells to attach overnight, then treat with the desired concentrations of IDOE or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium. Wash cells once with ice-cold PBS. Detach adherent cells using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[8]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[10]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, ensuring to run at a low flow rate.[10] Collect data for at least 10,000 events per sample. Use doublet discrimination to exclude cell aggregates from the analysis.[8]
Protocol 2: Western Blot for Cell Cycle-Related Proteins
-
Protein Extraction: Following IDOE treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, p21, p53) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: IDOE signaling pathway leading to G2/M cell cycle arrest.
Caption: Workflow for cell cycle and protein analysis after IDOE treatment.
Caption: Logical troubleshooting flow for IDOE cell cycle analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. researchgate.net [researchgate.net]
Optimizing western blot signal for proteins from Isodeoxyelephantopin-treated lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Isodeoxyelephantopin (IDOE) in their experiments and subsequently analyzing protein expression by Western blot. The information is tailored to address the specific challenges that may arise when working with lysates from IDOE-treated cells.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a signal or a very weak signal for my target protein after IDOE treatment. What are the possible causes and solutions?
A1: Weak or absent signals are a common issue. When working with IDOE-treated lysates, consider the following:
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Protein Degradation: IDOE is known to induce apoptosis, which can lead to the degradation of target proteins by caspases.[1][2][3]
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Low Protein Abundance: IDOE may downregulate the expression of your protein of interest as part of its mechanism of action.[6][7]
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Solution: Increase the total protein loaded onto the gel.[4][8] You may need to perform a protein concentration assay to ensure you are loading a sufficient amount. A typical starting point is 30 µg of protein per lane.[9] If the protein is of very low abundance, consider enriching your sample for the target protein using techniques like immunoprecipitation.[4][10]
-
-
Suboptimal Antibody Dilution: The antibody concentration may not be optimal for detecting the target protein in your specific samples.
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in a weak signal.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[4][8] Optimize transfer conditions based on the molecular weight of your target protein. For high molecular weight proteins, a longer transfer time or the addition of SDS to the transfer buffer may be necessary. For low molecular weight proteins, be cautious of over-transferring.[12]
-
Q2: I am observing multiple non-specific bands in my Western blot of IDOE-treated samples. How can I improve the specificity?
A2: Non-specific bands can be caused by several factors, which may be exacerbated by the complex cellular response to IDOE treatment:
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Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to off-target binding.[13]
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Inadequate Blocking: Insufficient blocking of the membrane can result in antibodies binding to non-specific sites.
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Protein Overload: Loading too much protein can lead to aggregation and non-specific antibody binding.[9][13]
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Solution: Reduce the amount of protein loaded per well. Perform a protein assay to ensure accurate and consistent loading.
-
-
Sample Degradation: As IDOE induces apoptosis, protein degradation products may be detected as lower molecular weight bands.[1][2]
Q3: The bands for my target protein appear uneven or distorted ("smiling") in the lanes with IDOE-treated lysates. What could be the cause?
A3: Uneven bands are often related to issues with the electrophoresis step:
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Uneven Gel Polymerization: If you are pouring your own gels, ensure they polymerize evenly.[8]
-
Solution: Use fresh acrylamide (B121943) solutions and ensure proper mixing of reagents before pouring. Alternatively, consider using pre-cast gels for better consistency.[10]
-
-
High Voltage During Electrophoresis: Running the gel at too high a voltage can generate excess heat, causing the "smiling" effect.[10]
-
Solution: Reduce the voltage and/or run the gel in a cold room or on ice to dissipate heat.
-
-
Inconsistent Sample Preparation: Differences in salt concentration or pH between samples can affect migration.
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Solution: Ensure all samples are prepared with the same lysis and sample loading buffers.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of target protein due to IDOE treatment. | Increase protein load per well (e.g., up to 50 µg).[4][8] Consider immunoprecipitation to enrich the target protein.[4] |
| Protein degradation induced by apoptosis. | Use fresh protease and phosphatase inhibitor cocktails in the lysis buffer.[4][5] | |
| Suboptimal primary or secondary antibody concentration. | Perform an antibody titration to find the optimal dilution.[9][11] | |
| Inefficient protein transfer. | Check transfer efficiency with Ponceau S staining.[4][8] Optimize transfer time and buffer composition for the protein's molecular weight.[12] | |
| High Background | Antibody concentration is too high. | Decrease primary and/or secondary antibody concentrations.[13] |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., switch from milk to BSA).[5][8] | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST.[8] | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein overloading. | Reduce the amount of protein loaded per lane.[9][13] | |
| Protein degradation products. | Ensure adequate protease inhibitors are used during lysate preparation.[4][5] | |
| Uneven or "Smiling" Bands | Gel running too hot. | Reduce the voltage during electrophoresis. Run the gel in a cold environment.[10] |
| Uneven gel polymerization. | Use fresh reagents for gel casting or switch to pre-cast gels.[8][10] |
Experimental Protocols
Cell Lysis Protocol for IDOE-Treated Cells
This protocol is designed to minimize protein degradation in cells undergoing apoptosis.
-
After treating cells with IDOE for the desired time, place the culture dish on ice.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer (or another suitable lysis buffer) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. A common volume is 100-200 µL for a 6-well plate well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Add an appropriate volume of 4x Laemmli sample buffer to the lysate and boil at 95-100°C for 5-10 minutes.
-
Store the prepared samples at -20°C or -80°C until use.
SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the target protein.[9]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[14] Transfer times and voltages should be optimized for the specific protein of interest.[12]
-
After transfer, briefly wash the membrane in TBST and then stain with Ponceau S to visualize the protein bands and confirm a successful transfer.[4][8]
-
Destain the membrane with several washes of TBST or distilled water.
Immunodetection
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the signal using an imaging system or X-ray film.[14]
Visualizations
Caption: A generalized workflow for Western blotting of this compound (IDOE)-treated cell lysates.
Caption: Simplified diagram of signaling pathways modulated by this compound (IDOE).
Caption: A decision tree for troubleshooting weak or no signal in Western blots.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
Technical Support Center: Isodeoxyelephantopin In Vivo Delivery and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges associated with the in vivo delivery and bioavailability of Isodeoxyelephantopin (IDOE). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IDOE) and why is its in vivo delivery a concern?
A1: this compound (IDOE) is a sesquiterpene lactone, a class of naturally occurring compounds with demonstrated anti-cancer properties.[1] Like many other sesquiterpene lactones, IDOE is a hydrophobic molecule. This inherent hydrophobicity often leads to poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability. Challenges in delivering IDOE effectively in vivo can limit its therapeutic potential by preventing sufficient concentrations from reaching the target tissues.
Q2: What are the main physicochemical properties of IDOE that influence its bioavailability?
A2: While extensive experimental data for IDOE is limited, we can infer its properties from available data and its chemical structure. Key properties influencing bioavailability include:
-
Permeability: The ability of a drug to pass through the intestinal membrane is crucial for oral absorption. While specific Caco-2 permeability data for IDOE is not available, studies on other sesquiterpene lactones suggest that some can have good permeability. However, poor solubility can still be the rate-limiting step for overall absorption.
-
Stability: The stability of IDOE in the gastrointestinal (GI) tract and plasma can also affect its bioavailability. Degradation by enzymes or the harsh pH of the stomach can reduce the amount of active compound available for absorption.
Physicochemical Properties of this compound (IDOE)
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₉H₂₀O₆ | - |
| Molecular Weight | 344.4 g/mol | May influence diffusion rates. |
| Calculated LogP | 2.4 | Indicates hydrophobic nature and likely poor aqueous solubility. |
| Aqueous Solubility | Data not available (expected to be low) | Poor solubility is a major barrier to oral absorption. |
Q3: What are some promising formulation strategies to enhance the in vivo bioavailability of IDOE?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the bioavailability of hydrophobic compounds like IDOE. These include:
-
Lipid-Based Formulations: Encapsulating IDOE in lipid-based systems such as liposomes, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and absorption.
-
Solid Dispersions: Creating a solid dispersion of IDOE with a hydrophilic polymer can enhance its dissolution rate by presenting the drug in an amorphous state with a larger surface area.
-
Nanoparticle Systems: Formulating IDOE into nanoparticles can increase its surface area-to-volume ratio, leading to faster dissolution and potentially improved absorption. Polymeric nanoparticles can also protect the drug from degradation in the GI tract.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo studies with IDOE and provides potential solutions.
Problem 1: Low or no detectable plasma concentration of IDOE after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility limiting dissolution. | - Formulation: Utilize a solubility-enhancing formulation such as a lipid-based system (e.g., SEDDS) or a solid dispersion. - Vehicle Selection: For preclinical studies, consider using a vehicle containing co-solvents (e.g., DMSO, PEG 400) and surfactants (e.g., Tween 80) to improve solubilization. Ensure vehicle is non-toxic at the administered volume. |
| Low intestinal permeability. | - Permeability Enhancers: Include safe and effective permeation enhancers in the formulation. - In vitro Assessment: Conduct Caco-2 permeability assays to confirm if permeability is a limiting factor. |
| Extensive first-pass metabolism. | - Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass the hepatic first-pass metabolism. - Metabolic Stability: Perform in vitro metabolism studies using liver microsomes to assess the metabolic stability of IDOE. |
| Rapid clearance from circulation. | - Pharmacokinetic Modeling: Conduct a full pharmacokinetic study to determine the clearance rate and half-life. - Formulation for Sustained Release: Consider formulations that provide sustained release to maintain therapeutic concentrations for a longer duration. |
Problem 2: High variability in therapeutic response between experimental animals.
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug absorption. | - Standardize Administration: Ensure consistent oral gavage technique and volume. - Fasting State: Standardize the fasting period for all animals before dosing to minimize the effect of food on absorption. |
| Formulation instability. | - Characterize Formulation: Ensure the formulation is stable and provides consistent drug release. |
| Biological variability. | - Increase Sample Size: Use a sufficient number of animals per group to account for biological variation. |
Problem 3: Observed toxicity or adverse effects in animals.
| Possible Cause | Troubleshooting Steps |
| Vehicle toxicity. | - Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation excipients. - Lower Excipient Concentration: Reduce the concentration of potentially toxic excipients like DMSO. |
| Dose-related toxicity of IDOE. | - Dose-Ranging Study: Conduct a dose-finding study to determine the maximum tolerated dose (MTD). |
| Off-target effects. | - Histopathology: Perform histopathological analysis of major organs to identify any tissue damage. |
Experimental Protocols
1. Protocol for Intraperitoneal (IP) Injection of Deoxyelephantopin (B1239436) (DET) in Mice (Adaptable for IDOE)
This protocol is based on a study of deoxyelephantopin (DET), an isomer of IDOE, and can be adapted for IDOE administration.
-
Compound Preparation:
-
Dissolve DET in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
For injection, dilute the stock solution with a suitable vehicle, such as saline or phosphate-buffered saline (PBS), to the desired final concentration. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
-
-
Animal Handling and Injection:
-
Use appropriate animal handling and restraint techniques.
-
Administer the DET solution via intraperitoneal (IP) injection. A typical dose used for DET in mice is in the range of 20-30 mg/kg body weight.[3]
-
The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a 20-25 g mouse).
-
-
Monitoring:
-
Observe the animals for any signs of distress or toxicity after injection.
-
Monitor tumor growth or other efficacy endpoints as per the study design.
-
2. Protocol for Analysis of IDOE in Plasma Samples (Adapted from DET Method)
This protocol is adapted from a validated RP-HPLC method for the simultaneous determination of deoxyelephantopin and this compound.[4][5]
-
Sample Preparation (Plasma):
-
To a known volume of plasma, add a suitable internal standard.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, acetonitrile, and isopropanol. The exact ratio should be optimized for the best separation of IDOE and the internal standard.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Quantification: Create a calibration curve using standard solutions of IDOE of known concentrations.
-
Quantitative Data
Pharmacokinetic Parameters of Deoxyelephantopin (DET) in Rats after Oral Administration
Data from a study on the isomer deoxyelephantopin, which can serve as an estimate for IDOE's pharmacokinetic profile.[3][6][7]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| 7.5 | 63.4 ± 14.8 | 1.6 | 4.7 ± 0.7 |
| 15 | 109.8 ± 18.5 | 2.0 | 4.9 ± 1.5 |
| 30 | 196.9 ± 34.6 | 1.8 | 5.7 ± 3.1 |
Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Visualizations
Caption: Experimental workflow for in vivo evaluation of IDOE formulations.
Caption: Key challenges affecting the oral bioavailability of IDOE.
Caption: Simplified signaling pathways modulated by IDOE leading to anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Isodeoxyelephantopin vs. Deoxyelephantopin: A Comparative Guide to Anticancer Activity
Isodeoxyelephantopin (IDET) and its isomer Deoxyelephantopin (DET) are sesquiterpene lactones predominantly isolated from plants of the Elephantopus genus, such as Elephantopus scaber. Both compounds have garnered significant attention in oncological research due to their potent anticancer properties. This guide provides a comparative analysis of their anticancer activity, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their therapeutic potential. Both compounds have been shown to disrupt multiple signaling pathways integral to cancer cell proliferation, survival, and metastasis.[1][2]
Data Presentation: Comparative Cytotoxicity
The cytotoxic effects of this compound and Deoxyelephantopin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Cancer Cell Line | Compound | IC₅₀ (µg/mL) | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Colon Cancer | |||||
| HCT116 | Deoxyelephantopin | 0.73 ± 0.01 | 2.12 | 72 | [1] |
| HCT116 | This compound | 0.88 | 2.56 | Not Specified | [1] |
| Lung Cancer | |||||
| A549 | Deoxyelephantopin | 12.287 | ~35.7 | Not Specified | |
| A549 | This compound | 10.46 | ~30.4 | Not Specified | [3] |
| Breast Cancer | |||||
| T47D | Deoxyelephantopin | 1.86 | ~5.4 | Not Specified | [1] |
| T47D | This compound | 1.3 | ~3.8 | Not Specified | [3] |
| MDA-MB-231 | This compound | Not Specified | 25 | Not Specified | [4] |
| Cervical Cancer | |||||
| SiHa | Deoxyelephantopin | 4.14 | ~12.0 | 48 | [1] |
| HeLa | Deoxyelephantopin | Not Specified | 20 | Not Specified | |
| Leukemia | |||||
| K562 | Deoxyelephantopin | 4.02 | ~11.7 | Not Specified | [1] |
| Oral Cancer | |||||
| KB | Deoxyelephantopin | 3.35 | ~9.7 | Not Specified | [1] |
A noteworthy characteristic of both compounds is their selective cytotoxicity towards cancer cells, with markedly lower toxicity observed against normal, non-cancerous cells such as human lymphocytes and normal colon cells.[1][5]
Mechanisms of Anticancer Action: A Comparative Overview
Both this compound and Deoxyelephantopin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Both compounds are potent inducers of apoptosis in a variety of cancer cell lines.[1] They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
Key molecular events in apoptosis induction include:
-
Modulation of Bcl-2 family proteins: Both DET and IDET can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
-
Mitochondrial Dysfunction: They can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, -7, and -9, which are crucial for dismantling the cell.[5]
-
Reactive Oxygen Species (ROS) Generation: The induction of oxidative stress through the generation of ROS is a key mechanism for both compounds to trigger apoptosis.[6]
Cell Cycle Arrest
This compound and Deoxyelephantopin are known to halt the progression of the cell cycle, predominantly at the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[4][6]
Key molecular events in cell cycle arrest include:
-
Modulation of Cyclins and Cyclin-Dependent Kinases (CDKs): DET has been shown to downregulate the expression of key cell cycle proteins such as cyclin B1 and cdc2.[6]
-
Upregulation of CDK Inhibitors: Both compounds can increase the expression of p21 and the tumor suppressor protein p53, which act as brakes on cell cycle progression.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound and Deoxyelephantopin.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Deoxyelephantopin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the desired compound for a specific time, then harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Cell Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content in the cell. RNase A is used to prevent the staining of RNA.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data is used to generate a histogram that shows the number of cells in each phase of the cell cycle based on their DNA content.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect and quantify apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound of interest, then harvested and washed with cold PBS.
-
Cell Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI. Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualization of Molecular Mechanisms
The following diagrams illustrate the key signaling pathways affected by this compound and Deoxyelephantopin.
Caption: A typical experimental workflow for determining the IC₅₀ values of IDET and DET.
Caption: IDET and DET induce apoptosis through both extrinsic and intrinsic pathways.
Caption: IDET and DET induce G2/M cell cycle arrest by modulating key regulatory proteins.
References
- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 5. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways [mdpi.com]
- 6. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Apoptotic Efficacy of Isodeoxyelephantopin and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic-inducing capabilities of Isodeoxyelephantopin (IDOE), a sesquiterpene lactone derived from Elephantopus scaber, and Paclitaxel, a widely used chemotherapeutic agent. This analysis is supported by experimental data on their mechanisms of action, cytotoxic concentrations, and the protocols for key assays. A notable finding from the literature is the potential for synergistic anti-cancer effects when these two compounds are used in combination.
Mechanisms of Apoptosis Induction
This compound and Paclitaxel induce apoptosis through distinct and complex signaling pathways.
This compound (IDOE)
IDOE is a multi-target agent that induces apoptosis through several mechanisms, primarily involving the generation of reactive oxygen species (ROS) and the inhibition of key survival pathways.[1][2] The accumulation of ROS disrupts mitochondrial function, leading to the modulation of Bcl-2 family proteins and the release of cytochrome c.[1][2] This triggers the intrinsic apoptotic pathway. Furthermore, IDOE has been shown to inhibit the NF-κB and STAT3 signaling pathways, which are crucial for cell survival and proliferation.[1][2] By blocking these pathways, IDOE downregulates anti-apoptotic proteins and promotes cell death. Some studies also indicate that IDOE can induce cell cycle arrest at the G2/M phase.[1]
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By preventing the dynamic instability of microtubules, Paclitaxel arrests the cell cycle in the mitotic (M) phase.[3] This prolonged mitotic arrest triggers a checkpoint that ultimately leads to apoptosis.[3] In addition to mitotic arrest, Paclitaxel can also induce apoptosis through other signaling pathways, including the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and by modulating the expression of pro- and anti-apoptotic proteins.[3] It has also been reported to suppress the PI3K/Akt signaling pathway, further promoting apoptosis.[3]
Quantitative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Paclitaxel in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as cell density and exposure time.
Table 1: IC50 Values of this compound (IDOE)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| KB | Nasopharyngeal Carcinoma | 11.45 | 48 |
| A549 | Lung Carcinoma | ~32.5 | 48 |
| T47D | Breast Carcinoma | ~4.0 | 48 |
| HCT116 | Colorectal Carcinoma | 22.4 | Not Specified |
| PC-3 | Pancreatic Cancer | 10-50 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 10-50 | Not Specified |
Note: Some IC50 values were converted from µg/mL to µM for consistency, assuming a molecular weight of approximately 346.4 g/mol for IDOE.
Table 2: IC50 Values of Paclitaxel
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MDA-MB-231 | Breast Cancer | 5 - 20 | Not Specified |
| ZR75-1 | Breast Cancer | 1.8 - 4.5 | Not Specified |
| SK-BR-3 | Breast Cancer | ~5 | 72 |
| T-47D | Breast Cancer | ~2.5 | 72 |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 | Not Specified |
| NSCLC Lines | Non-Small Cell Lung Cancer | 27 | 120 |
| SCLC Lines | Small Cell Lung Cancer | 5000 | 120 |
| HeLa | Cervical Cancer | >10 | 48 |
| PC3 | Prostate Cancer | >10 | 48 |
Note: Paclitaxel's potency is often in the nanomolar range, highlighting a significant difference in the required concentrations compared to IDOE.
Apoptosis Induction and Synergistic Effects
Studies have shown that Paclitaxel can induce apoptosis in up to 43% of MCF-7 breast cancer cells, and this can be enhanced to 88% with the addition of caffeine.[4] In HeLa cells, Paclitaxel treatment for 48 hours resulted in up to 80% of the cell population becoming apoptotic.[5] For IDOE, treatment of KB nasopharyngeal carcinoma cells showed a dose-dependent increase in the apoptotic cell population.[6]
A key finding is the synergistic effect observed when this compound is combined with Paclitaxel. One study demonstrated that IDOE enhances the anti-tumor activity of Paclitaxel in triple-negative breast cancer cells.[7] This suggests that a combination therapy could be more effective than either agent alone, potentially allowing for lower, less toxic doses of Paclitaxel.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and Paclitaxel are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Paclitaxel and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/PI Staining for Apoptosis Quantification
-
Cell Preparation: Culture and treat cells with the compounds as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis with Propidium Iodide
-
Cell Preparation and Treatment: Culture and treat cells with this compound or Paclitaxel.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add Propidium Iodide staining solution to the cells.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Isodeoxyelephantopin and Parthenolide on NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two naturally derived sesquiterpene lactones, Isodeoxyelephantopin (IDET) and Parthenolide (B1678480) (PTL), focusing on their mechanisms and efficacy in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is supported by experimental data from peer-reviewed studies to assist in evaluating their potential as therapeutic agents.
Introduction to the Compounds
This compound (IDET) is a bioactive germacranolide sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, such as Elephantopus scaber[1]. It has demonstrated significant anti-tumor and anti-inflammatory properties[2]. Its isomer, Deoxyelephantopin (DET), shares many of these biological activities[1][3][4].
Parthenolide (PTL) is the major bioactive sesquiterpene lactone found in the medicinal plant Feverfew (Tanacetum parthenium)[5][6]. It is one of the most extensively studied compounds in its class, known for its potent anti-inflammatory and anti-cancer effects[7][8][9].
The therapeutic activities of both compounds are largely attributed to their ability to suppress the NF-κB pathway, a critical regulator of inflammation, cell survival, proliferation, and immune responses[3][8][10].
Mechanism of NF-κB Inhibition
Both this compound and Parthenolide inhibit the canonical NF-κB pathway, but their precise molecular interactions show subtle differences. The canonical pathway is typically activated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB alpha (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes[4][5][10].
This compound (IDET)
IDET primarily targets an upstream component of the NF-κB signaling cascade. Experimental evidence shows that IDET inhibits NF-κB activation induced by various stimuli[3][11]. Its mechanism involves:
-
Inhibition of IKK Activity: IDET prevents the activation of the IKK complex (IKK-α/-β)[3][11].
-
Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK, IDET blocks the phosphorylation and subsequent degradation of IκBα[2][3][11].
-
Blocking p65 Nuclear Translocation: The stabilization of IκBα in the cytoplasm effectively sequesters the p65 subunit, preventing its translocation to the nucleus[2].
Parthenolide (PTL)
Parthenolide's mechanism has been a subject of more extensive investigation, with evidence pointing to a dual mode of action.
-
Primary Mechanism: Inhibition of IKK Complex: The predominant mechanism is the inhibition of the IKK complex[5][12][13]. Several studies have confirmed that Parthenolide prevents the activation of IKK, thereby blocking IκBα degradation and the nuclear translocation of p65[5][14][15]. This action is thought to occur through direct interaction with the IKK complex, specifically targeting IKKβ[8][9].
-
Secondary Mechanism: Direct Modification of p65: Some studies suggest that Parthenolide can also directly interact with the p65 subunit of NF-κB[6]. This interaction is proposed to prevent the binding of the NF-κB complex to DNA, thus inhibiting transcriptional activation even if nuclear translocation occurs. However, other experiments have shown no inhibition of DNA binding when Parthenolide was added to extracts of already activated cells, suggesting the primary locus of action is at or proximal to the IKK complex[5].
Quantitative Data Presentation
The following tables summarize the cytotoxic effects and NF-κB inhibitory concentrations for this compound and Parthenolide across various human cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay | Citation |
| This compound | KB | Nasopharyngeal Carcinoma | 11.45 | 48 | MTT | [16] |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | 48 | MTT | [17] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | 48 | MTT | [17] | |
| 5637 | Bladder Cancer | ~5 | 48 | MTT | [18] | |
| HCT116 (p53+/+) | Colon Carcinoma | >10 (approx.) | Not Specified | Not Specified | [10] | |
| MDA-MB-231 | Breast Cancer | ~15-20 | 48 | SRB | [7] |
Table 2: Effective Concentrations for NF-κB Inhibition
| Compound | Cell Line | Stimulus | Effective Concentration (µM) | Observed Effect | Citation |
| This compound | MH-S | LPS | 0.75 - 3 | Inhibition of p65 translocation; Decreased IκBα phosphorylation | [2] |
| KBM-5 | TNF-α | 10 - 50 | Inhibition of NF-κB activity | [4] | |
| MM.1S, U266 | Constitutive | 10 | Inhibition of constitutive NF-κB activation | [4] | |
| Parthenolide | AS cells | TNF/IL-1β | 40 | Inhibition of IκBα degradation and NF-κB activation | [5] |
| HEK-Blue™ | Not Applicable | 15 - 70 | Dose-dependent inhibition of NF-κB activity (reporter assay) | [10] | |
| JB6P+ | Not Applicable | 10 | Decreased p65 binding to cyclin D1 promoter | [6] | |
| Colorectal Carcinoma | Not Specified | Not Specified | Suppressed nuclear translocation of p65 and IκBα phosphorylation | [15] |
Visualization of Pathways and Workflows
NF-κB Signaling and Inhibition
Caption: Canonical NF-κB pathway and points of inhibition by IDET and PTL.
Experimental Workflow
Caption: Workflow for analyzing the effects of IDET and PTL on NF-κB signaling.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate NF-κB inhibition. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Maintenance: Culture cells (e.g., A549, MCF-7, RAW 264.7) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western blot, 96-well plates for MTT assay) to reach 70-80% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound or Parthenolide (or vehicle control, e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
Stimulation: Induce NF-κB activation by adding a stimulus such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for a defined period (e.g., 15-60 minutes) before harvesting.
Western Blot Analysis for NF-κB Pathway Proteins
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions[19].
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-IKK, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with the compounds and stimulus as described in 5.1.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Immunofluorescence for p65 Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with compounds and stimulus as previously described.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST. Incubate with a primary antibody against the p65 subunit overnight at 4°C. Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Mounting and Imaging: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides. Visualize the subcellular localization of p65 using a fluorescence or confocal microscope.
MTT Cytotoxicity Assay
-
Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a range of concentrations of the test compound for 24-72 hours[17][18][20].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Conclusion
Both this compound and Parthenolide are potent natural inhibitors of the NF-κB signaling pathway. Their primary mechanism of action converges on the inhibition of the IKK complex, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB. Parthenolide may possess an additional, albeit less established, mechanism of directly modifying the p65 subunit[6][15].
The available data indicate that both compounds exhibit inhibitory effects in the low micromolar range. The choice between these compounds for further investigation may depend on the specific cellular context, desired therapeutic application, and pharmacokinetic profiles. This guide provides the foundational data and methodologies for researchers to conduct a robust comparative evaluation of these promising anti-inflammatory and anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a sesquiterpene lactone from Elephantopus scaber Linn., inhibits pro-inflammatory mediators' production through both NF-κB and AP-1 pathways in LPS-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 9. The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 11. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parthenolide Inhibits Cancer Stem-Like Side Population of Nasopharyngeal Carcinoma Cells via Suppression of the NF-κB/COX-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Parthenolide enhances the metronomic chemotherapy effect of cyclophosphamide in lung cancer by inhibiting the NF-kB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Evaluating the selectivity of Isodeoxyelephantopin for cancer cells versus normal cells.
A Comparative Guide to the Selectivity of Isodeoxyelephantopin for Cancer Cells Over Normal Cells
This compound (IDOE), a naturally occurring sesquiterpene lactone, has emerged as a promising candidate in oncology research due to its demonstrated ability to selectively target and eliminate cancer cells while exhibiting minimal toxicity towards normal, healthy cells. This guide provides a comprehensive evaluation of the selectivity of IDOE, presenting supporting experimental data, detailed methodologies, and visual representations of its molecular interactions.
Quantitative Analysis of Cytotoxicity
The selective cytotoxic effect of this compound is a cornerstone of its therapeutic potential. This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cell lines. A lower IC50 value signifies higher potency. As illustrated in the table below, IDOE and its isomer, Deoxyelephantopin (DET), consistently demonstrate significantly lower IC50 values in various cancer cell lines compared to normal cells.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Normal Cell Line | Cell Type | IC50 Value | Selectivity Index (Normal IC50 / Cancer IC50) |
| DET | HCT116 | Colon Carcinoma | 0.73 ± 0.01 µg/mL (72h)[1] | CCD841CoN | Normal Colon | 21.69 ± 0.92 µg/mL (72h)[1] | ~30-fold[1] |
| IDET | T47D | Breast Cancer | Not explicitly quantified, but showed specific cytotoxicity[1] | Normal Lymphocytes | Normal Blood Cells | Good safety profile, not toxic at effective concentrations[1] | High |
| IDET | A549 | Lung Cancer | Not explicitly quantified, but showed specific cytotoxicity[1] | Normal Lymphocytes | Normal Blood Cells | Good safety profile, not toxic at effective concentrations[1] | High |
| DET | A549 | Lung Cancer | Toxic at certain concentrations[2] | Lymphocytes | Normal Blood Cells | Less cytotoxic at the same concentrations[2] | High |
| IDET | CNE1 and SUNE1 | Nasopharyngeal Carcinoma | Induced cell cycle arrest at 4–12 µM[1] | NP69 | Normal Nasopharyngeal | Did not induce cell cycle arrest[1] | High |
| IDET | MDA‐MB‐231 and BT‐549 | Triple-Negative Breast Cancer | Concentration-dependent reduction in proliferation[3] | MCF‐10A | Normal Breast Epithelial | Minimal impact on proliferation[3] | High |
| DET | Cancer Cell Lines | Various | Toxic in many cancer cells[4] | Normal Cells | Various | Safe in normal cells[4] | High |
Experimental Protocols
The evaluation of this compound's selective cytotoxicity relies on robust and standardized experimental methodologies. The following is a detailed protocol for the MTT assay, a widely used colorimetric assay to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are insoluble in aqueous solutions.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (IDOE) of desired concentrations
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of IDOE. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. The appearance of a purple precipitate is indicative of formazan crystal formation.
-
Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the concentration of IDOE and fitting the data to a dose-response curve.
-
Visualizing Experimental and Logical Relationships
To better understand the processes involved in evaluating the selectivity of this compound and its mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating the selectivity of this compound.
Mechanism of Selective Action: Targeting Deregulated Pathways
The selectivity of this compound is not merely a matter of differential cytotoxicity but is rooted in its ability to exploit the molecular derangements inherent to cancer cells. One of the key pathways implicated in this selective action is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
In normal cells, NF-κB activation is a tightly regulated process, transiently induced by specific stimuli.[6] Conversely, many cancer cells exhibit constitutive activation of NF-κB, which promotes cell survival, proliferation, and inflammation, and inhibits apoptosis.[6][7]
This compound has been shown to suppress NF-κB activation induced by various inflammatory agents.[8] It achieves this by inhibiting IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the blockage of p65 (a subunit of NF-κB) nuclear translocation and the subsequent suppression of NF-κB-regulated gene expression.[8] By inhibiting this constitutively active pro-survival pathway in cancer cells, IDOE can selectively induce apoptosis. The differential reliance on the NF-κB pathway for survival between cancer and normal cells provides a molecular basis for the observed selectivity.
Another aspect of IDOE's selectivity lies in its interaction with cellular redox balance. Cancer cells often have higher levels of reactive oxygen species (ROS) compared to normal cells due to their increased metabolic rate.[9][10] While this elevated ROS can promote tumorigenesis, it also renders cancer cells more vulnerable to further oxidative stress. Sesquiterpene lactones like IDOE can further increase ROS levels, pushing them beyond a toxic threshold and selectively inducing apoptosis in cancer cells.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. NF-κB and cancer: how intimate is this relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NF-κB Pathway and Cancer Stem Cells [mdpi.com]
- 8. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis [frontiersin.org]
Unraveling the Molecular Targets of Isodeoxyelephantopin: A Guide to Genetic Validation
For Researchers, Scientists, and Drug Development Professionals
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpente lactone, has garnered significant interest in the scientific community for its potent anti-cancer properties. Its multifaceted mechanism of action involves the modulation of several key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This guide provides a comprehensive comparison of the experimental evidence supporting the molecular targets of IDOE, with a particular focus on validation through genetic approaches. We delve into the data confirming Signal Transducer and Activator of Transcription 3 (STAT3) as a key target and explore the evidence for the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, while also touching upon other potential molecular targets.
Confirmed Molecular Target: STAT3
Genetic studies have provided compelling evidence that STAT3 is a direct molecular target of this compound. IDOE has been shown to inhibit the phosphorylation of STAT3, a critical step in its activation and subsequent pro-oncogenic signaling.
Genetic Validation through Overexpression Rescue
A key genetic experiment that confirms STAT3 as a direct target of IDOE involves the use of an overexpression system. In this approach, cancer cells are engineered to overexpress STAT3. If IDOE's anti-cancer effects are indeed mediated through the inhibition of STAT3, then the increased levels of STAT3 should counteract the effects of the compound, effectively "rescuing" the cells from IDOE-induced cell death.
Recent research has demonstrated precisely this outcome. In a study utilizing triple-negative breast cancer (TNBC) cell lines, the overexpression of STAT3 was shown to reverse the cytotoxic effects of IDOE[1]. Cells with artificially high levels of STAT3 exhibited a significant decrease in sensitivity to IDOE treatment[1]. Furthermore, the IDOE-induced downregulation of the anti-apoptotic protein Bcl-2, a downstream target of STAT3, was also reversed in cells overexpressing STAT3[1]. This rescue experiment provides strong evidence that the anti-tumor activity of IDOE is, at least in part, directly mediated through its inhibition of the STAT3 signaling axis.
Table 1: Effect of STAT3 Overexpression on IDOE Sensitivity in Triple-Negative Breast Cancer Cells
| Cell Line | Genetic Modification | Treatment | Key Findings | Reference |
| MDA-MB-231 | STAT3 Overexpression | This compound | - Decreased sensitivity to IDOE-induced cell death. - Reversal of IDOE-induced Bcl-2 downregulation. | [1] |
| BT-549 | STAT3 Overexpression | This compound | - Decreased sensitivity to IDOE-induced cell death. - Reversal of IDOE-induced Bcl-2 downregulation. | [1] |
Experimental Protocol: STAT3 Overexpression and Rescue Assay
-
Vector Construction and Transfection: A mammalian expression vector containing the full-length cDNA of human STAT3 is constructed. A control vector (empty vector) is also prepared. These vectors are then transfected into the target cancer cell lines (e.g., MDA-MB-231, BT-549) using a suitable transfection reagent.
-
Selection of Stable Clones: Following transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418 or puromycin) to select for cells that have successfully integrated the vector. Stable clones overexpressing STAT3 are then isolated and expanded.
-
Verification of Overexpression: The overexpression of STAT3 in the stable cell lines is confirmed by Western blot analysis using an anti-STAT3 antibody.
-
Cell Viability Assay: Both the STAT3-overexpressing cells and control cells (transfected with the empty vector) are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48 hours). Cell viability is then assessed using a standard method such as the MTT assay or by direct cell counting.
-
Western Blot Analysis of Downstream Targets: To further confirm the rescue effect, protein lysates from treated and untreated cells are subjected to Western blot analysis to examine the expression levels of known downstream targets of STAT3, such as Bcl-2.
Logical Workflow for STAT3 Target Validation
Caption: Workflow illustrating the genetic validation of STAT3 as a target for IDOE.
Investigated Molecular Target: NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another well-documented target of this compound and its isomer, Deoxyelephantopin (DET). Numerous studies have shown that these compounds inhibit the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.
The primary mechanism of NF-κB inhibition by IDOE and DET is reported to be the suppression of IκBα phosphorylation and subsequent degradation. This prevents the nuclear translocation of the active p65/p50 NF-κB dimer. While substantial biochemical evidence supports this, direct genetic validation through knockout or rescue experiments specifically for this compound is not as definitively established in the currently available literature as it is for STAT3.
However, the consistency of findings across multiple studies and cell lines strongly suggests that the NF-κB pathway is a key target. For instance, the inhibitory effect of DET on NF-κB activation has been shown to be comparable to that of a known IKK inhibitor, IKK-16. Furthermore, molecular modeling studies have suggested a direct interaction between DET and the p65 subunit of NF-κB.
Table 2: Comparison of IDOE/DET with a Known NF-κB Pathway Inhibitor
| Compound | Mechanism of Action | Effect on NF-κB Pathway | Reference |
| This compound (IDOE) / Deoxyelephantopin (DET) | Inhibition of IκBα phosphorylation and degradation | Suppression of p65 nuclear translocation and downstream gene expression | [1] |
| IKK-16 (IKK inhibitor) | Direct inhibition of IκB kinase (IKK) | Inhibition of IκBα phosphorylation and subsequent NF-κB activation | [1] |
Proposed Experimental Workflow for Genetic Validation of NF-κB Targets
To definitively confirm the molecular targets of IDOE within the NF-κB pathway using genetic approaches, the following experimental workflow could be employed:
Caption: Proposed genetic workflows to validate NF-κB pathway targets of IDOE.
Other Potential Molecular Targets
Beyond STAT3 and NF-κB, this compound has been reported to interact with other molecular targets and pathways, contributing to its broad anti-cancer activity.
-
Thioredoxin Reductase 1 (TrxR1): IDOE has been shown to inhibit the activity of TrxR1, a key enzyme in maintaining cellular redox balance. This inhibition leads to an increase in reactive oxygen species (ROS), which can trigger downstream signaling pathways, including the JNK pathway, leading to apoptosis.
-
MAPK Pathway: IDOE has been observed to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including the activation of pro-apoptotic JNK and p38, and the inhibition of the pro-proliferative ERK pathway.
Further research employing genetic validation techniques will be crucial to definitively confirm the direct molecular targets of IDOE within these pathways and to fully elucidate its complex mechanism of action.
Conclusion
The use of genetic approaches, particularly overexpression rescue experiments, has provided strong evidence confirming STAT3 as a direct molecular target of this compound. While substantial biochemical data points to the inhibition of the NF-κB pathway as a key mechanism of action for IDOE, further studies utilizing genetic tools such as CRISPR/Cas9-mediated knockout or siRNA-based knockdown are needed to unequivocally validate the specific molecular targets within this pathway. A comprehensive understanding of the full spectrum of IDOE's molecular interactions, validated through rigorous genetic and biochemical methodologies, will be instrumental in its future development as a potential anti-cancer therapeutic.
Signaling Pathways Targeted by this compound
Caption: Overview of key signaling pathways modulated by this compound.
References
Isodeoxyelephantopin: A Comparative Analysis of its Bioactivity Across Multiple Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison Guide
Isodeoxyelephantopin (IDOE), a naturally occurring sesquiterpene lactone isolated from plants of the Elephantopus genus, has garnered significant attention in oncological research for its potent anti-cancer properties. This guide provides a comprehensive cross-validation of IDOE's bioactivity in a range of cancer cell lines, presenting key experimental data, detailed methodologies, and an exploration of its molecular mechanisms of action to support further drug development and research.
Comparative Bioactivity of this compound (IDOE)
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The IC50 values for IDOE, presented in the table below, have been compiled from multiple studies to provide a comparative overview of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| T47D | Breast Carcinoma | 3.73 | 48 |
| A549 | Lung Carcinoma | 29.99 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 50 | 48 |
| HeLa | Cervical Cancer | 14.59 | 48 |
| Caco-2 | Colorectal Cancer | 18.28 | 48 |
| SMMC7721 | Hepatocellular Carcinoma | 18.28 | 48 |
Note: IC50 values were converted to µM for standardized comparison. Original data was presented in µg/mL and converted using the molecular weight of this compound (344.38 g/mol ).
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
This compound exerts its anti-cancer effects by modulating multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are often constitutively active in many types of cancer.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immune response, cell survival, and proliferation. In many cancers, the persistent activation of NF-κB helps tumor cells to evade apoptosis and promotes their growth. This compound has been shown to suppress the activation of NF-κB.[1] It is understood to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the active NF-κB dimer into the nucleus to initiate the transcription of target genes.
Inhibition of the STAT3 Signaling Pathway
The STAT3 protein is a transcription factor that is aberrantly activated in a wide variety of human cancers and plays a critical role in tumor progression. The phosphorylation of STAT3 leads to its dimerization and translocation to the nucleus, where it promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. This compound has been found to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
This compound (IDOE)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of IDOE. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the IDOE concentration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for understanding how IDOE affects the proteins in the NF-κB and STAT3 signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on an SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.
-
Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of cancer cell lines, with its efficacy being particularly notable in breast and lung cancer cells in the studies cited. Its mechanism of action, primarily through the inhibition of the pro-survival NF-κB and STAT3 signaling pathways, underscores its potential as a multi-targeted therapeutic agent. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. Further in-vivo studies and exploration of its efficacy in combination with other chemotherapeutic agents are warranted.
References
Isodeoxyelephantopin: A Potential Weapon Against Drug-Resistant Cancers
For researchers, scientists, and drug development professionals, the quest for novel compounds that can overcome chemotherapy resistance is a paramount challenge. Isodeoxyelephantopin (IDET), a sesquiterpene lactone derived from the plant Elephantopus scaber, has emerged as a promising candidate, demonstrating significant efficacy in various cancer cell lines, including those known for their resistance to conventional drugs.
This guide provides a comparative analysis of this compound's performance, supported by experimental data, with a focus on its potential to circumvent drug resistance. While direct comparative studies of IDET in isogenic drug-sensitive versus drug-resistant cell lines are limited in the available literature, this guide synthesizes findings from studies on inherently chemoresistant cancer types and compares them with data on its isomer, Deoxyelephantopin (DET), in drug-sensitive lines.
Efficacy of this compound in Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is notoriously aggressive and often develops resistance to standard chemotherapies. A recent study investigated the efficacy of IDET in two TNBC cell lines, BT-549 and MDA-MB-231, which are known for their chemoresistance. The half-maximal inhibitory concentration (IC50) values demonstrate IDET's potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| BT-549 | Triple-Negative Breast Cancer | ~5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~7.5 |
Caption: Table 1. IC50 values of this compound in Triple-Negative Breast Cancer cell lines.
Synergistic Effects with Standard Chemotherapy
A key finding is the ability of this compound to enhance the efficacy of standard chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131) in TNBC cell lines. This synergistic effect suggests that IDET could be used in combination therapies to overcome resistance.
| Cell Line | Treatment | IC50 (µM) |
| BT-549 | Paclitaxel alone | ~0.1 |
| Paclitaxel + this compound (2.5 µM) | ~0.01 | |
| Cisplatin alone | ~20 | |
| Cisplatin + this compound (2.5 µM) | ~5 | |
| MDA-MB-231 | Paclitaxel alone | ~0.05 |
| Paclitaxel + this compound (5 µM) | ~0.005 | |
| Cisplatin alone | ~15 | |
| Cisplatin + this compound (5 µM) | ~2.5 |
Caption: Table 2. Synergistic effects of this compound with Paclitaxel and Cisplatin in Triple-Negative Breast Cancer cell lines.[1]
Comparative Efficacy of Deoxyelephantopin in Drug-Sensitive Cancer
Deoxyelephantopin (DET), an isomer of IDET, has also been studied for its anticancer properties. In contrast to the inherently resistant TNBC lines, studies on the doxorubicin-sensitive MCF-7 breast cancer cell line show that DET can enhance the cytotoxicity of doxorubicin.
| Cell Line | Cancer Type | Treatment | IC50 |
| MCF-7 | Breast Adenocarcinoma | Doxorubicin alone | 448 nM |
| Deoxyelephantopin alone | 11.2 µg/mL | ||
| Doxorubicin + Deoxyelephantopin (1/10 IC50) | Increased sensitivity >4x | ||
| Doxorubicin + Deoxyelephantopin (1/5 IC50) | Increased sensitivity ~7x |
Caption: Table 3. Synergistic effects of Deoxyelephantopin with Doxorubicin in a drug-sensitive breast cancer cell line.[2][3][4]
Mechanism of Action: Targeting Key Signaling Pathways in Drug Resistance
Drug resistance in cancer is often mediated by the dysregulation of signaling pathways that promote cell survival and proliferation. This compound and its isomer have been shown to target several of these key pathways, including STAT3 and NF-κB, which are constitutively activated in many cancers and contribute to chemoresistance.[5][6][7][8][9][10]
Inhibition of STAT3 Phosphorylation by this compound
In TNBC cells, the anti-tumor activity of this compound and its synergistic effect with paclitaxel are critically dependent on its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated (phosphorylated) STAT3 promotes the transcription of genes involved in cell survival and proliferation. By inhibiting STAT3 phosphorylation, IDET can suppress these pro-survival signals and re-sensitize cancer cells to chemotherapeutic agents.[1][11]
Caption: IDET inhibits STAT3 phosphorylation, leading to reduced cell proliferation and survival.
Experimental Workflow for Assessing STAT3 Phosphorylation
Caption: A typical workflow for analyzing protein expression changes after drug treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutic agents.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BT-549, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound, paclitaxel, cisplatin, or a combination of these drugs for 24-48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the indicated drugs for the specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated STAT3 are normalized to total STAT3.
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly in the context of drug-resistant cancers. Its ability to synergize with standard chemotherapies and its targeted inhibition of key pro-survival signaling pathways, such as STAT3, highlight its promise for future therapeutic strategies. While more research is needed to directly compare its efficacy in drug-sensitive versus resistant isogenic cell lines, the existing evidence strongly suggests that this compound and related compounds are valuable leads in the development of novel treatments to overcome chemotherapy resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isodeoxyelephantopin and Synthetic NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring sesquiterpene lactone, Isodeoxyelephantopin (IDET), with various synthetic inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The content is supported by experimental data to evaluate performance, efficacy, and mechanism of action.
Introduction to NF-κB Inhibition
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a critical regulator of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[1][2][3] Dysregulation and constitutive activation of the NF-κB pathway are implicated in numerous chronic inflammatory diseases and cancers, making it a prime therapeutic target.[4][5][6] While a multitude of synthetic inhibitors have been developed to target this pathway, natural products like this compound, derived from plants such as Elephantopus scaber, offer alternative chemical scaffolds and mechanisms of action.[7][8][9] This guide compares IDET with prominent synthetic inhibitors, focusing on their mechanisms, efficacy, and safety profiles.
Mechanism of Action: Targeting the Canonical NF-κB Pathway
The canonical NF-κB pathway is the most common activation route. In an inactive state, NF-κB dimers (typically p50/p65) are held in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[1][7] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB dimer to translocate into the nucleus and initiate gene transcription.[1][2][4]
This compound (IDET): This sesquiterpene lactone primarily inhibits the canonical NF-κB pathway by preventing the degradation of the IκBα protein.[10][11] This action is associated with decreased phosphorylation of IκBα, which effectively traps the NF-κB complex in the cytoplasm.[8][11] Some evidence also suggests that related compounds can directly interact with the p65 subunit of NF-κB, potentially through hydrogen bonding, which may further contribute to the inhibition.[8][10]
Synthetic Inhibitors: These agents are often designed to target specific nodes within the pathway with high specificity.
-
IKK Inhibitors (e.g., TPCA-1, IMD-0354): These small molecules directly inhibit the catalytic activity of the IκB kinase (IKK) complex, preventing the initial phosphorylation of IκBα.[12][13] This is an upstream point of intervention that blocks the pathway's activation.
-
Proteasome Inhibitors (e.g., Bortezomib): These drugs block the function of the proteasome, the cellular machinery responsible for degrading ubiquitinated IκBα.[5][14] While effective at preventing NF-κB activation, their mechanism is broad and can affect the turnover of many other cellular proteins.
-
Nuclear Translocation Inhibitors (e.g., JSH-23): These compounds are designed to interfere with the movement of the active NF-κB dimer from the cytoplasm into the nucleus, representing a downstream point of inhibition.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule NF-κB Pathway Inhibitors in Clinic | MDPI [mdpi.com]
- 7. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action [mdpi.com]
- 11. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
In Vitro Toxicology Profile of Isodeoxyelephantopin on Non-Cancerous Cell Lines: A Comparative Guide
An objective analysis of the cytotoxic effects of Isodeoxyelephantopin (IDET) on non-cancerous cell lines reveals a favorable safety profile, particularly when compared to the conventional chemotherapeutic agent, Doxorubicin. Experimental data suggests that IDET exhibits selective cytotoxicity towards cancer cells while demonstrating significantly lower toxicity to normal, healthy cells.
This compound, a sesquiterpene lactone derived from the plant Elephantopus scaber, has garnered attention for its potential as an anticancer agent. A critical aspect of its preclinical evaluation is the assessment of its toxicity towards non-cancerous cells to determine its therapeutic window. This guide provides a comparative overview of the in vitro toxicology of IDET, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound and the commonly used chemotherapy drug Doxorubicin was evaluated on a panel of non-cancerous human cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined primarily through MTT assays.
| Cell Line | Cell Type | This compound (IDET) IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| CCD-841CoN | Normal Colon Epithelial | > 60 (as Deoxyelephantopin)[1] | Not Reported | [1] |
| Lymphocytes | Normal Human Blood | Not significantly toxic[2] | Not Reported | [2] |
| NP69 | Normal Nasopharyngeal | No cell cycle arrest observed[3] | Not Reported | [3] |
| Human Skin Fibroblasts (Hs68) | Normal Skin Fibroblast | > 500 µg/mL (as ethanolic extract)[4] | Not Reported | [4] |
| HK-2 | Normal Human Kidney | Not Reported | > 20[5] | [5] |
Key Observations:
-
Deoxyelephantopin (DET), an isomer of IDET, showed a high IC50 value of 21.69 ± 0.92 µg/mL (approximately 63 µM) on the normal colon cell line CCD-841CoN, indicating low cytotoxicity.[1]
-
Studies have consistently reported that IDET has a good safety profile for normal human lymphocytes, showing no significant toxicity.[2]
-
In contrast to its effects on cancer cells, IDET did not induce cell cycle arrest in the normal nasopharyngeal cell line NP69, suggesting a selective mechanism of action.[3]
-
An ethanolic extract of Elephantopus scaber, of which IDET is a major component, exhibited very low toxicity to normal human skin fibroblasts (Hs68) with an IC50 value greater than 500 µg/mL.[4]
-
The conventional chemotherapeutic drug Doxorubicin showed a high IC50 value (> 20 µM) on the non-cancerous human kidney cell line HK-2, indicating some level of toxicity.[5]
Experimental Protocols
The following is a detailed methodology for a typical MTT cytotoxicity assay used to determine the IC50 values cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Non-cancerous human cell lines (e.g., CCD-841CoN, normal human lymphocytes)
-
Complete cell culture medium (specific to the cell line)
-
This compound (IDET) and Doxorubicin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of IDET and Doxorubicin are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to the respective wells. Control wells containing medium with the solvent (vehicle control) and medium alone (blank) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
While the primary focus of research on this compound has been on its effects on cancer cells, its impact on signaling pathways in non-cancerous cells is an area of ongoing investigation. In cancer cells, IDET is known to inhibit key pro-survival signaling pathways such as NF-κB and STAT3. The selective cytotoxicity of IDET suggests that its effect on these pathways in normal cells may be minimal.
Experimental Workflow for Cytotoxicity Profiling
Caption: Workflow for determining the in vitro cytotoxicity of compounds.
NF-κB Signaling Pathway Inhibition (Hypothesized in Non-Cancerous Cells)
Caption: Hypothesized minimal effect of IDET on the NF-κB pathway in normal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
Navigating the Safe Disposal of Isodeoxyelephantopin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. Isodeoxyelephantopin, a bioactive sesquiterpene lactone, necessitates careful handling and disposal due to its potent biological activity. This guide provides a detailed operational plan for the proper disposal of this compound, grounded in established laboratory safety protocols and an understanding of its chemical class.
Crucially, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Chemical suppliers indicate that an SDS is available upon request[1][2][3][4]. Therefore, it is imperative to obtain the SDS from your chemical supplier before handling or disposing of this compound. The SDS will provide specific, authoritative guidance that supersedes the general recommendations outlined below.
I. Immediate Safety and Handling Precautions
Prior to any disposal procedure, adherence to strict safety protocols is mandatory to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Safe Handling Practices:
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure an eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
Proper characterization of this compound waste is the first step in its safe disposal. While a definitive hazardous waste classification from a specific SDS is pending, its potent biological activity suggests it should be treated as hazardous waste. Sesquiterpene lactones as a class are known to be irritating and toxic[5].
Waste Streams:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Contaminated needles, syringes, or blades.
-
All waste streams must be segregated at the point of generation to prevent incompatible materials from mixing.
III. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal. Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Containerization
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a dedicated, leak-proof container with a secure lid.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Do not overfill the container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant container (e.g., a plastic-coated glass bottle or a high-density polyethylene (B3416737) container) with a screw-top cap.
-
Leave adequate headspace (at least 10%) to allow for expansion.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Step 2: Labeling
-
Clearly label all waste containers with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment bin to capture any potential leaks.
-
Keep containers securely closed at all times, except when adding waste.
-
Store away from heat, sparks, and open flames.
Step 4: Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE.
-
Contain: For a small spill of solid material, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Clean: Carefully collect the absorbed material or damp paper towel and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
V. Biological Signaling Pathways of this compound
Understanding the biological activity of this compound underscores the importance of careful handling. It is known to induce reactive oxygen species (ROS) generation and suppress NF-κB activation, which are key pathways in cellular responses[2].
Below is a simplified logical workflow for the disposal of this compound, emphasizing the decision-making process.
Caption: A workflow diagram outlining the key steps for the proper disposal of this compound.
By adhering to these procedures and, most importantly, the specific guidance provided in the manufacturer's SDS, researchers can ensure the safe and environmentally responsible disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
